Product packaging for beta-Spathulenol(Cat. No.:)

beta-Spathulenol

Cat. No.: B15285131
M. Wt: 220.35 g/mol
InChI Key: FRMCCTDTYSRUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Spathulenol is a natural product found in Aster altaicus, Artemisia annua, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B15285131 beta-Spathulenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCCTDTYSRUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863939
Record name 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of beta-spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential therapeutic applications of this natural compound.

Core Physicochemical Data

This compound, a colorless to pale yellow liquid at room temperature, possesses a range of physicochemical properties that are critical for its handling, characterization, and application in research and development.[1] A summary of these key quantitative data is presented in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[2][3]
Molecular Weight 220.35 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid (estimated)[1]
Boiling Point 296.00 to 298.00 °C @ 760.00 mm Hg[3]
Solubility Soluble in alcohol; Insoluble in water[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data PointsSource(s)
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 4.72 (s, 1H), 4.69 (s, 1H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H), 1.80-1.70 (m, 1H), 1.65-1.50 (m, 3H), 1.30 (s, 3H), 1.06 (s, 3H), 0.68 (d, J=8.0 Hz, 1H), 0.63 (s, 3H)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 156.4, 106.0, 81.3, 53.2, 49.8, 41.9, 41.7, 39.2, 35.1, 29.3, 28.9, 26.8, 26.3, 21.0, 16.5
Mass Spectrometry (GC-MS) m/z: 220 (M+), 205, 187, 177, 162, 159, 147, 133, 119, 105, 91, 79, 67, 55, 43
FT-IR Characteristic peaks indicating the presence of O-H (alcohol) and C=C (alkene) functional groups.

Experimental Protocols

The isolation and purification of this compound from natural sources are crucial steps for its further study and application. The following section details the methodologies for its extraction and purification, primarily from plant essential oils.

Isolation by Steam Distillation

This compound is a volatile compound and is typically isolated from the essential oils of plants such as Salvia mirzayanii.[4][5][6][7][8] Steam distillation is the preferred method for extracting these essential oils.

G plant_material Dried Aerial Parts of Plant (e.g., Salvia mirzayanii) hydrodistillation Hydrodistillation with Clevenger-type Apparatus (3-4 hours) plant_material->hydrodistillation collection Collection of Essential Oil hydrodistillation->collection drying Drying over Anhydrous Sodium Sulfate collection->drying storage Storage at -20°C drying->storage

Caption: Purification of this compound via column chromatography.

Detailed Methodology:

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, typically as a slurry in a non-polar solvent like n-hexane.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Purity Analysis: The purity of each fraction is monitored using Thin Layer Chromatography (TLC).

  • Pooling and Evaporation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including immunosuppressive, anti-inflammatory, antioxidant, and anticancer effects. Two notable mechanisms of action at the cellular level are the induction of apoptosis and the inhibition of the multidrug resistance protein 1 (MDR1).

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade initiated by this compound is still under investigation, it is known to involve the activation of caspases, a family of proteases that execute the apoptotic process.

Proposed Apoptotic Signaling Pathway

G cluster_cell Cancer Cell spathulenol This compound cell_membrane Cell Membrane intrinsic_pathway Intrinsic Pathway Activation cell_membrane->intrinsic_pathway caspase9 Caspase-9 Activation (Initiator Caspase) intrinsic_pathway->caspase9 caspase3 Caspase-3 Activation (Effector Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Inhibition of Multidrug Resistance Protein 1 (MDR1)

Multidrug resistance is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like MDR1 (also known as P-glycoprotein or ABCB1) is a common mechanism. [9][10]this compound has been identified as an inhibitor of the MDR1 efflux pump, which can enhance the efficacy of co-administered chemotherapeutic drugs. [11] Mechanism of MDR1 Inhibition

G cluster_membrane Cancer Cell Membrane mdr1 MDR1 (ABCB1) Efflux Pump extracellular_space Extracellular Space chemo_drug Chemotherapeutic Drug chemo_drug->mdr1 Efflux spathulenol This compound spathulenol->mdr1 Inhibition intracellular_space Intracellular Space

Caption: Inhibition of the MDR1 efflux pump by this compound.

The exact mechanism of inhibition, whether through direct binding to the transporter or by modulating its expression, is an area of ongoing research. However, the functional outcome is the increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

References

An In-depth Technical Guide to the Biosynthesis of Beta-Spathulenol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. It is recognized for a range of bioactive properties, including anti-inflammatory, antimicrobial, and antioxidant activities, making it a compound of significant interest for pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the central isoprenoid pathway, starting with the precursor molecule farnesyl pyrophosphate (FPP). The formation of the characteristic tricyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS).

The proposed biosynthetic route begins with the universal C15 precursor, farnesyl pyrophosphate (FPP)[1]. The cyclization of FPP is a complex process that can lead to a variety of sesquiterpene skeletons. In the case of this compound, a dedicated or promiscuous sesquiterpene synthase catalyzes a series of intramolecular cyclizations. While a specific "spathulenol synthase" has not been definitively isolated and characterized from all plant sources, various sesquiterpene synthases are known to produce spathulenol as one of their products. The reaction involves the initial ionization of FPP to a farnesyl cation, followed by a cascade of cyclizations and rearrangements. An intermediate, bicyclogermacrene, has been proposed in the pathway leading to the allo-aromadendrene skeleton, a key structural feature of spathulenol[1].

Beta_Spathulenol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Intermediates Cationic Intermediates (e.g., Farnesyl Cation) FPP->Intermediates Sesquiterpene Synthase (TPS) Bicyclogermacrene Bicyclogermacrene Intermediates->Bicyclogermacrene AlloAromadendrene Allo-aromadendrene Skeleton Bicyclogermacrene->AlloAromadendrene BetaSpathulenol This compound AlloAromadendrene->BetaSpathulenol + H2O Jasmonate_Signaling_Spathulenol cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Wounding Wounding / Herbivory JA_Ile JA-Ile Wounding->JA_Ile Induces Biosynthesis MYC2_JAZ MYC2-JAZ Complex (Inactive) MYC2 MYC2 (Active) MYC2_JAZ->MYC2 Releases JAZ JAZ Repressor MYC2_JAZ->JAZ G_Box G-Box (Promoter) MYC2->G_Box Binds to Proteasome 26S Proteasome JAZ->Proteasome Degraded by SCF_COI1 SCF(COI1) E3 Ubiquitin Ligase SCF_COI1->JAZ Ubiquitinates TPS_Gene Sesquiterpene Synthase Gene (e.g., Spathulenol Synthase) TPS_mRNA TPS mRNA TPS_Gene->TPS_mRNA Transcription TPS_Protein Sesquiterpene Synthase TPS_mRNA->TPS_Protein Translation FPP FPP BetaSpathulenol This compound FPP->BetaSpathulenol Catalyzed by TPS_Protein JA_Ile->SCF_COI1 Promotes binding to JAZ Experimental_Workflow_Enzyme_Assay cluster_cloning Gene Cloning and Expression cluster_expression Protein Expression and Purification cluster_assay Enzyme Assay and Product Analysis RNA_Isolation 1. Isolate total RNA from plant tissue cDNA_Synthesis 2. Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR amplify TPS gene (without transit peptide) cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligate into pET expression vector PCR_Amplification->Vector_Ligation Transformation 5. Transform into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth 6. Grow E. coli culture Transformation->Culture_Growth Induction 7. Induce protein expression with IPTG Culture_Growth->Induction Cell_Lysis 8. Lyse cells Induction->Cell_Lysis Purification 9. Purify His-tagged protein (e.g., Ni-NTA chromatography) Cell_Lysis->Purification SDS_PAGE 10. Verify protein purity by SDS-PAGE Purification->SDS_PAGE Assay_Setup 11. Set up enzyme reaction: - Purified TPS - FPP substrate - Assay buffer (with MgCl2) Purification->Assay_Setup Incubation 12. Incubate at optimal temperature (e.g., 30°C) Assay_Setup->Incubation Extraction 13. Extract products with organic solvent (e.g., hexane) Incubation->Extraction GCMS_Analysis 14. Analyze by GC-MS Extraction->GCMS_Analysis

References

A Technical Guide to the Discovery, Isolation, and Characterization of β-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the sesquiterpenoid alcohol β-Spathulenol, a prominent constituent in the essential oils of numerous plant species. It details the compound's natural sources, outlines detailed experimental protocols for its extraction and isolation, and presents its physicochemical and spectroscopic properties. This guide is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Discovery

β-Spathulenol (C₁₅H₂₄O) is a tricyclic sesquiterpenoid alcohol characterized by an aromadendrane skeleton.[1][2] It is a well-documented component of volatile oils from a wide array of botanicals.[2][3] The compound was first identified as a sesquiterpene alcohol isolated from the essential oils of Artemisia vulgaris L. and Artemisia dracunculus L.[2][4] Since its initial discovery, β-Spathulenol has been identified in numerous plant families and has garnered significant interest due to its diverse and promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.[1][5]

Natural Sources

β-Spathulenol is widely distributed in the plant kingdom. It is often one of the major components of the essential oils extracted from the leaves, flowers, and aerial parts of various species. The concentration can vary significantly based on the plant's geographical location, stage of development, and the specific extraction method used.[6]

Plant SpeciesFamilyPlant Part UsedNotable Yield/Observation
Moluccella aucheriLamiaceaeAerial PartsFound to be the most abundant component (63.3%).[1][7]
Eryngium maritimumApiaceaeAerial PartsIdentified as a main compound (22.0%).[8]
Hymenocrater incanusLamiaceaeFlowering TwigsA dominant compound at 12.61%.[6]
Salvia speciesLamiaceaeAerial PartsA major constituent in several Salvia species.[9]
Artemisia annuaAsteraceaeNot SpecifiedReported as a known source.[3]
Aster altaicusAsteraceaeNot SpecifiedReported as a known source.[3]
Stevia rebaudianaAsteraceaeLeafIdentified as a major component (14.9%) in some studies.[1]

Experimental Protocols

The following sections describe the generalized yet detailed methodologies for the extraction, isolation, and identification of β-Spathulenol from plant sources.

General Workflow for Extraction and Isolation

The overall process involves preparing the plant material, extracting the crude essential oil, and then purifying the oil to isolate the target compound.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis A Plant Material Collection (e.g., Aerial Parts) B Air Drying (Shade, Room Temperature) A->B C Grinding (Coarse Powder) B->C D Hydrodistillation (Clevenger Apparatus, 3 hrs) C->D E Crude Essential Oil D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection (TLC Monitoring) F->G H Pure β-Spathulenol G->H I Structural Confirmation (GC-MS, NMR, IR) H->I

Caption: General workflow for the isolation of β-Spathulenol.

Protocol 1: Extraction by Hydrodistillation

This is the most frequently employed method for extracting essential oils containing β-Spathulenol.[6][9]

  • Preparation of Plant Material: Collect the desired plant parts (e.g., flowering aerial parts) and air-dry them in a shaded, well-ventilated area until brittle.[1][9] Grind the dried material into a coarse powder.

  • Apparatus Setup: Place approximately 100 g of the dried, powdered plant material into a 2-liter flask of a Clevenger-type apparatus.[6][9] Add distilled water until the material is fully submerged.[6]

  • Distillation: Heat the flask for a duration of 3 hours. The steam and volatile oils will rise, condense, and collect in the graduated tube of the Clevenger apparatus.[1][9]

  • Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Store the final essential oil in a sealed vial at a low temperature (e.g., 4°C) in the dark.[10]

Protocol 2: Isolation by Column Chromatography

To obtain pure β-Spathulenol from the crude essential oil, column chromatography is a standard and effective technique.

  • Column Preparation: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry.

  • Sample Loading: Dissolve a known quantity of the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane (mobile phase). Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in sequential fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing β-Spathulenol. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield isolated β-Spathulenol.

Structural Elucidation and Identification

The identity and structure of β-Spathulenol are confirmed through a combination of modern analytical techniques.

G cluster_methods Analytical Methods cluster_data Derived Information GCMS Gas Chromatography- Mass Spectrometry (GC-MS) RI Retention Index (RI) & Molecular Weight (m/z = 220) GCMS->RI NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) Framework Carbon-Hydrogen Framework & Connectivity NMR->Framework IR Infrared Spectroscopy (FTIR) FuncGroup Functional Groups (e.g., -OH, C=C) IR->FuncGroup Confirmed Confirmed Structure of β-Spathulenol RI->Confirmed Framework->Confirmed FuncGroup->Confirmed

Caption: Logical workflow for the structural confirmation of β-Spathulenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying β-Spathulenol in an essential oil mixture. The compound is identified by comparing its mass spectrum and its calculated Kovats Retention Index (RI) with data from established libraries (like NIST) and literature values.[1][11] The molecular ion peak [M]⁺ is observed at m/z 220.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound, providing detailed information about the carbon-hydrogen framework.[3][13]

  • Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the hydroxyl (-OH) group stretch and the C=C bond of the exocyclic methylene group.[13]

Physicochemical and Spectroscopic Data

The fundamental properties and analytical data for β-Spathulenol are summarized below.

Table 2: Physicochemical Properties of β-Spathulenol
PropertyValueSource
Molecular Formula C₁₅H₂₄O[3][11]
Molecular Weight 220.35 g/mol [3][11]
IUPAC Name 1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol[3]
CAS Registry Number 6750-60-3[11]
Table 3: Chromatographic and Mass Spectrometric Data
ParameterValueSource
Molecular Ion Peak [M]⁺ m/z 220[12]
Key Mass Fragments m/z 205, 187, 159, 145, 119, 91, 69, 43[12]
Kovats Retention Index ~1576 - 1581 (Non-polar column)[3][11]

References

An In-depth Technical Guide on the Solubility and Stability of Beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Spathulenol is a tricyclic sesquiterpene alcohol found in the essential oils of various plants, including those of the Asteraceae and Lamiaceae families. As a naturally occurring bioactive compound, it has garnered interest for its potential pharmacological activities. A thorough understanding of its solubility and stability is paramount for its extraction, formulation, and investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for assessing the solubility and stability of this compound.

Physicochemical Properties of this compound

Quantitative data on the experimental solubility and stability of this compound is limited in publicly available literature. However, based on its chemical structure and data from analogous compounds, certain physicochemical properties can be predicted. The following table summarizes the computed properties for Spathulenol, a closely related compound from which this compound is derived by dehydration. These values provide an estimate of what can be expected for this compound.

PropertyPredicted ValueData Source
Molecular FormulaC₁₅H₂₄OPubChem
Molecular Weight220.35 g/mol PubChem
Water Solubility0.032 g/LFooDB
logP (Octanol-Water)2.75FooDB
logS-3.8FooDB
pKa (Strongest Acidic)19.93FooDB
pKa (Strongest Basic)-0.64FooDB
Boiling Point296.00 to 298.00 °C @ 760.00 mm HgPubChem

Solubility Profile

This compound is a lipophilic molecule, and as such, it is expected to have low aqueous solubility and be more soluble in organic solvents.

Aqueous Solubility

The predicted water solubility of Spathulenol is low (0.032 g/L), suggesting that this compound is also poorly soluble in water. The solubility in aqueous buffers is expected to be pH-dependent, although significant changes are unlikely given the very high predicted pKa of the hydroxyl group.

Organic Solvent Solubility

As a sesquiterpene alcohol, this compound is expected to be soluble in a range of organic solvents. Based on general principles of solubility for similar compounds like other sesquiterpenoids and triterpenes, the following solvents are likely to be effective:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetone

  • Non-polar Solvents: Hexane, Chloroform, Ethyl acetate

The use of co-solvents, such as an ethanol-DMSO mixture, may enhance the solubility of this compound, as has been demonstrated for other poorly soluble natural products like betulin.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method. The following protocol is adapted for a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

  • Vials and appropriate closures

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Quantify using HPLC-UV or GC-MS E->F

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways

The stability of sesquiterpenoids like this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding the degradation profile is crucial for determining appropriate storage conditions and shelf-life.

Experimental Protocol for Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound under various stress conditions.

Part 1: HPLC Method Development

A reversed-phase HPLC method would be suitable. A typical starting point would be:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • Column Temperature: 30 °C

The method should be optimized to achieve good resolution between the parent peak and any degradation products.

Part 2: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid this compound and a solution to dry heat (e.g., 80 °C) in an oven.

  • Photolytic Degradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. The percentage of degradation should be targeted at 5-20%.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acidic Hydrolysis (HCl) F Stability-Indicating HPLC Method A->F B Alkaline Hydrolysis (NaOH) B->F C Oxidative (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Peak Purity Analysis F->G H Identification of Degradants (LC-MS) F->H Start This compound Sample Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Study Workflow.

Long-Term Stability Testing

Based on the preliminary data from forced degradation studies, a long-term stability protocol should be established according to ICH guidelines.

StudyStorage ConditionMinimum Duration
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

Conclusion

An In-depth Technical Guide on Beta-Spathulenol as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-spathulenol, a tricyclic sesquiterpenoid alcohol, is a widely distributed plant metabolite renowned for its significant biological activities. This technical guide provides a comprehensive overview of its core characteristics, including its biosynthesis, chemical properties, and multifaceted roles in plant defense and allelopathy. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside a thorough examination of its molecular signaling pathways within the plant. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important plant secondary metabolite.

Introduction

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid found in the essential oils of numerous plant species, including those from the Asteraceae, Lamiaceae, and Myrtaceae families.[1][2] It is recognized for its characteristic earthy and spicy aroma.[1] Beyond its sensory attributes, this compound plays a crucial role as a plant defense compound, exhibiting a broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and allelopathic properties.[3][4][5] This guide aims to provide a detailed technical resource for researchers and professionals interested in the multifaceted nature of this compound, from its molecular synthesis to its ecological functions and potential applications.

Chemical Properties

This compound is a tricyclic sesquiterpene alcohol with a molecular formula of C₁₅H₂₄O and a molar mass of 220.35 g/mol .[6] Its structure features a cyclopropane ring fused to a seven-membered ring, a chemical characteristic that contributes to its biological activity.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[6]
Molar Mass 220.35 g/mol [6]
Appearance Viscous and colorless compound[1]
Odor Earthy, aromatic[1]
Solubility Soluble in ethanol and water vapor[1]
Boiling Point 269 to 270 °C[1]

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

The final and key step in the formation of the spathulenol skeleton is the cyclization of FPP, a reaction catalyzed by a specific terpene synthase known as spathulenol synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade to form the characteristic tricyclic structure of spathulenol. While the specific spathulenol synthase has not been isolated and characterized in all plant species, its activity is inferred from the presence of this compound. The biosynthesis of spathulenol can be a competitive pathway with other sesquiterpenoid products, such as artemisinin in Artemisia annua.[7]

Biosynthesis_of_Beta_Spathulenol IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Spathulenol This compound FPP->Spathulenol Spathulenol Synthase

Simplified biosynthetic pathway of this compound.

Role as a Plant Metabolite

This compound is a significant secondary metabolite involved in various aspects of plant life, particularly in defense against biotic and abiotic stresses and in interactions with other organisms.

Plant Defense Mechanisms

The production of this compound is often induced in response to pathogen attack and herbivory, suggesting its role as a phytoalexin. Its antimicrobial properties help protect the plant from pathogenic fungi and bacteria.

Signaling Pathways in Plant Defense:

The induction of this compound synthesis is intricately linked to the plant's defense signaling network, primarily involving the jasmonic acid (JA) and salicylic acid (SA) pathways.

  • Jasmonic Acid (JA) Pathway: Herbivory and necrotrophic pathogen attack typically trigger the JA signaling cascade. This leads to the activation of transcription factors that upregulate the expression of terpene synthase genes, including spathulenol synthase, resulting in the accumulation of this compound at the site of attack.[8]

  • Salicylic Acid (SA) Pathway: Biotrophic pathogens often induce the SA pathway. While there can be antagonistic crosstalk between the JA and SA pathways, some studies suggest a synergistic or independent role for SA in inducing certain defense compounds.[9][10] The precise interaction of the SA pathway with this compound synthesis requires further investigation.

  • MAP Kinase (MAPK) Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial downstream signaling components that relay the initial defense signal from receptors to the nucleus, leading to the activation of defense gene expression, including those involved in secondary metabolite production.[11][12] It is plausible that MAPK cascades are involved in regulating the expression of spathulenol synthase upon stress perception.

Plant_Defense_Signaling cluster_stress Biotic/Abiotic Stress cluster_signaling Signaling Cascades cluster_response Defense Response Stresses Pathogen Attack / Herbivory JA Jasmonic Acid (JA) Pathway Stresses->JA SA Salicylic Acid (SA) Pathway Stresses->SA MAPK MAP Kinase Cascade JA->MAPK SA->MAPK Spathulenol_Synthase Spathulenol Synthase Gene Expression MAPK->Spathulenol_Synthase Spathulenol This compound Accumulation Spathulenol_Synthase->Spathulenol

Proposed signaling pathways leading to this compound production.
Allelopathic Role

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. This compound has been identified as an allelochemical that can inhibit seed germination and seedling growth of neighboring plants, thereby reducing competition for resources.[3] This activity makes it a compound of interest for the development of natural herbicides.

Quantitative Data

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. The following tables summarize some of the reported quantitative data.

Plant SpeciesPlant PartThis compound Concentration (% of essential oil)Reference
Moluccella aucheriAerial parts63.3%[5]
Xanthium strumariumLeaves6.09%[4]
Stevia rebaudianaLeaf14.9%[2]
Ballota aucheriAerial parts6.0%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification

Objective: To extract and quantify this compound from plant material.

Method: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) in the shade to a constant weight. Grind the dried material into a fine powder.

  • Hydrodistillation:

    • Place 100 g of the powdered plant material in a 2 L round-bottom flask.

    • Add 1 L of distilled water.

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boiling and continue the distillation for 3 hours.

    • Collect the essential oil that separates from the aqueous phase.

    • Dry the collected oil over anhydrous sodium sulfate.

    • Store the essential oil at 4°C in a sealed, dark vial until analysis.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 min.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 10°C/min and hold for 5 min.

    • Mass Spectrometer Conditions:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Mass range: 40-550 amu.

      • Ion source temperature: 230°C.

    • Identification: Identify this compound by comparing its retention time and mass spectrum with those of a pure standard and with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using a pure standard of this compound.[14]

GCMS_Workflow Start Plant Material Drying Drying and Grinding Start->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation Extraction Essential Oil Collection Hydrodistillation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Workflow for extraction and quantification of this compound.
Bioactivity Assays

Objective: To determine the free radical scavenging activity of this compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound solution, standard, or methanol (as a blank) to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.[1][6][13]

Objective: To evaluate the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

This assay is typically performed using a commercially available COX-2 inhibitor screening kit. The general principle involves measuring the peroxidase activity of COX-2, where the oxidation of a probe by the product of the COX reaction (PGH₂) generates a fluorescent or colorimetric signal.

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This will typically include the COX-2 enzyme, a reaction buffer, heme cofactor, arachidonic acid (substrate), and a fluorescent or colorimetric probe.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound in the appropriate solvent (usually DMSO).

    • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.

    • Add the this compound dilutions or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (solvent only).

    • Pre-incubate the plate according to the kit's protocol to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the probe.

  • Measurement:

    • Measure the fluorescence or absorbance kinetically over a set period using a plate reader at the recommended wavelengths.

  • Calculation:

    • Determine the rate of the reaction for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC₅₀ value for this compound.[15][16][17]

Objective: To assess the allelopathic potential of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetone) and then dilute with distilled water to create a series of test concentrations (e.g., 10, 50, 100, 200 ppm). Include a solvent control (the highest concentration of solvent used in the dilutions) and a distilled water control.

  • Seed Germination Assay:

    • Place a sterile filter paper in a series of sterile petri dishes.

    • Evenly space 20-25 lettuce seeds on the filter paper in each dish.

    • Add 5 mL of the respective test solution, solvent control, or water control to each petri dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle) for 7 days.

    • Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

  • Seedling Growth Assay:

    • After 7 days, carefully remove the seedlings from the petri dishes.

    • Measure the radicle (root) length and hypocotyl (shoot) length of each seedling.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average radicle and hypocotyl length for each treatment.

    • Analyze the data for statistical significance (e.g., using ANOVA) to compare the effects of different concentrations of this compound with the controls.[3][16][18]

Conclusion

This compound stands out as a plant metabolite of significant interest due to its diverse biological activities and its integral role in plant defense and ecological interactions. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, and physiological functions. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and professionals seeking to further investigate this compound. Future research should focus on the complete elucidation of its signaling pathways in plants, the characterization of spathulenol synthase from various plant sources, and the exploration of its potential applications in agriculture and medicine. The development of a deeper understanding of this compound will undoubtedly open new avenues for its utilization in crop protection and as a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of beta-Spathulenol from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-spathulenol is a tricyclic sesquiterpene alcohol found in the essential oils of a variety of plants. It has garnered significant interest within the scientific community due to its potential pharmacological activities. These notes provide an overview and detailed protocols for the extraction of this compound from plant materials using various methods, including traditional and modern techniques. The selection of an appropriate extraction method is critical and depends on factors such as the desired yield, purity of the extract, and the chemical stability of the target compound.

Data Presentation: Quantitative Analysis of this compound Content

The following table summarizes the quantitative data on this compound content in the essential oils of various plants, extracted using different methodologies. This allows for a comparative assessment of the efficacy of each technique for different plant matrices.

Plant SpeciesExtraction MethodThis compound Content (%)Reference
Moluccella aucheriHydrodistillation (HD)63.3[1]
Centaurea speciesHydrodistillation (HD)Major Component[2]
Centaurea speciesMicrowave-Assisted Extraction (MAE)Major Component[2]
Schinus molle L.Supercritical Fluid Extraction (SFE)4.03[3]
Baccharis dracunculifoliaWater Extraction27.0[4]

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques used to isolate this compound from plant material.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials. It involves the co-distillation of water and the volatile compounds from the plant matrix.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of the plant material in the shade to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus. Place 100 g of the powdered plant material into a 2 L round-bottom flask. Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., a plant material to water ratio of 1:10 w/v).

  • Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Extraction Duration: Continue the distillation for a period of 3 to 4 hours, or until there is no further increase in the volume of the collected essential oil.

  • Oil Separation and Drying: Carefully collect the essential oil from the graduated tube. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is a modern and efficient method that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process.

Protocol:

  • Plant Material Preparation: As with hydrodistillation, air-dry and grind the plant material.

  • Apparatus Setup: Place a known amount of the powdered plant material (e.g., 100 g) into a microwave-transparent extraction vessel. Add a suitable solvent (e.g., ethanol, hexane, or a mixture) at a specific solid-to-liquid ratio.

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 500-800 W) and extraction time (e.g., 30-60 minutes). These parameters should be optimized for the specific plant material and solvent used.[5]

  • Cooling and Filtration: After extraction, allow the mixture to cool to room temperature. Filter the extract to separate the plant residue from the liquid extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the essential oil.

  • Drying and Storage: Dry the resulting oil over anhydrous sodium sulfate and store at 4°C.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the ability to extract compounds at low temperatures, preserving thermolabile substances.

Protocol:

  • Plant Material Preparation: Dry the plant material to a low moisture content (<10%) and grind it to a fine powder to maximize the surface area for extraction.

  • Apparatus Setup: Load the ground plant material into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters: Set the extraction conditions. For sesquiterpenes like spathulenol, higher pressures are generally more effective.[6] Optimal conditions may include:

    • Pressure: 200-350 bar

    • Temperature: 40-60°C

    • CO₂ flow rate: 1-2 L/min

    • Co-solvent: A small percentage of a polar co-solvent like ethanol (e.g., 5-10%) can be added to the supercritical CO₂ to enhance the extraction of more polar compounds.

  • Extraction and Collection: Pressurize the system with CO₂ to the desired conditions and initiate the extraction. The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected.

  • Storage: Store the obtained extract at 4°C.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer.

Protocol:

  • Plant Material Preparation: Dry and grind the plant material.

  • Extraction Procedure: Place a known amount of the powdered plant material in an extraction vessel with a suitable solvent (e.g., ethanol, methanol). Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Optimization of Parameters: The efficiency of UAE is influenced by several factors that should be optimized.[7][8] These include:

    • Ultrasonic Power/Amplitude: Higher amplitudes generally lead to better extraction efficiency.

    • Extraction Time: Typically ranges from 15 to 60 minutes.

    • Temperature: Can be controlled to prevent degradation of thermolabile compounds.

  • Post-Extraction Processing: After sonication, filter the mixture to separate the solid residue.

  • Solvent Removal and Storage: Remove the solvent using a rotary evaporator and store the resulting extract at 4°C.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in the extracted essential oil are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

A validated GC-MS method would involve:

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.

  • Oven Temperature Program: A typical temperature program might be:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/minute.

    • Hold at 240°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Identification and Quantification:

    • Identification: Compare the mass spectrum of the eluted compound with reference spectra from a library (e.g., NIST, Wiley). The Kovats retention index can also be used for confirmation.

    • Quantification: Use an internal or external standard method with a certified reference standard of this compound for accurate quantification. The peak area of this compound is proportional to its concentration.

Mandatory Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis and Final Product Harvesting Harvesting Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding HD Hydrodistillation Grinding->HD MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE UAE Ultrasound-Assisted Extraction Grinding->UAE Filtration Filtration/ Separation HD->Filtration MAE->Filtration SFE->Filtration UAE->Filtration Solvent_Removal Solvent Removal (for MAE, SFE, UAE) Filtration->Solvent_Removal Drying_Oil Drying of Essential Oil Solvent_Removal->Drying_Oil Analysis GC-MS Analysis (Quantification of This compound) Drying_Oil->Analysis Final_Product Purified this compound or Spathulenol-rich Essential Oil Analysis->Final_Product Logical_Relationships cluster_params Key Extraction Parameters cluster_outputs Desired Outcomes Temperature Temperature Yield Yield of This compound Temperature->Yield Purity Purity of This compound Temperature->Purity Pressure Pressure (for SFE) Pressure->Yield Pressure->Purity Time Extraction Time Time->Yield Efficiency Extraction Efficiency Time->Efficiency Solvent Solvent Type & Ratio Solvent->Yield Solvent->Purity Power Power (for MAE/UAE) Power->Yield Power->Efficiency

References

Application Notes and Protocol for GC-MS Analysis of β-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. It is recognized for its potential biological activities, making its accurate identification and quantification crucial in phytochemical analysis, quality control of essential oils, and natural product-based drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like β-Spathulenol due to its high resolution and sensitivity. These application notes provide a comprehensive protocol for the qualitative and quantitative analysis of β-Spathulenol using GC-MS.

Principle of the Method

The analysis involves the separation of volatile compounds in a sample using gas chromatography, followed by their detection and identification using mass spectrometry. The sample, typically an essential oil or plant extract, is diluted in a suitable solvent and injected into the GC system. Compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). Identification of β-Spathulenol is achieved by comparing its retention time and mass spectrum with that of a reference standard and/or spectral libraries. Quantification is performed using an internal standard method to ensure accuracy and precision.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix.

For Essential Oils:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to the flask.

  • For quantitative analysis, add a known concentration of an internal standard (e.g., trans-caryophyllene) to the flask.

  • Bring the solution to volume with the solvent and mix thoroughly.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.

For Plant Material (e.g., leaves, flowers):

  • Dry the plant material to a constant weight at a temperature that minimizes the loss of volatile compounds (e.g., 40°C).

  • Grind the dried plant material to a fine powder.

  • Perform hydrodistillation or solvent extraction (e.g., using a Soxhlet apparatus with hexane or ethanol) to obtain the essential oil or a crude extract.

  • If a crude extract is obtained, it may require further cleanup using solid-phase extraction (SPE) to remove non-volatile interferences.

  • Prepare the resulting essential oil or cleaned-up extract for analysis as described for essential oils.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of β-Spathulenol. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow mode)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1 or as appropriate for concentration)
Oven Temperature Program Initial temperature 60°C, hold for 2 min; ramp at 4°C/min to 240°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
Solvent Delay 3 minutes
Qualitative Analysis

Identification of β-Spathulenol is based on two key parameters:

  • Retention Time (RT): The time it takes for β-Spathulenol to elute from the GC column. The RT of the peak in the sample chromatogram should match that of a pure β-Spathulenol standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule. The mass spectrum of the peak in the sample should be compared to the spectrum of a β-Spathulenol standard and/or a reference library (e.g., NIST, Wiley).

Quantitative Analysis

The internal standard method is recommended for accurate quantification to correct for variations in injection volume and instrument response.

Internal Standard Selection: trans-Caryophyllene is a suitable internal standard as it is a sesquiterpene with similar chemical properties to β-Spathulenol and is typically well-resolved chromatographically.

Procedure:

  • Prepare a Stock Solution of β-Spathulenol: Accurately weigh a known amount of pure β-Spathulenol standard and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Prepare a Stock Solution of the Internal Standard (IS): Accurately weigh a known amount of trans-caryophyllene and dissolve it in a known volume of solvent to create an IS stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by adding varying volumes of the β-Spathulenol stock solution and a constant volume of the IS stock solution to separate volumetric flasks. Dilute to the mark with the solvent. This will create standards with a range of β-Spathulenol concentrations and a fixed concentration of the internal standard.

  • Analyze Calibration Standards: Inject each calibration standard into the GC-MS system and record the peak areas for β-Spathulenol and the internal standard.

  • Construct a Calibration Curve: Plot the ratio of the peak area of β-Spathulenol to the peak area of the internal standard (AreaSpathulenol / AreaIS) on the y-axis against the concentration of β-Spathulenol on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Analyze the Sample: Prepare the sample as described in the Sample Preparation section, ensuring the addition of the same concentration of the internal standard as used in the calibration standards.

  • Calculate the Concentration: Determine the peak area ratio of β-Spathulenol to the internal standard in the sample. Use the calibration curve equation to calculate the concentration of β-Spathulenol in the sample.

Data Presentation

Quantitative Data Summary
Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Kovats Retention Index (on HP-5ms)
β-Spathulenol~28-30220205, 187, 159, 145, 119, 91, 69, 43[1]~1577
Mass Spectral Data of β-Spathulenol

The electron ionization (EI) mass spectrum of β-Spathulenol is characterized by a molecular ion peak at m/z 220. The fragmentation pattern is consistent with a sesquiterpenoid alcohol structure.

Proposed Fragmentation Pathway:

The fragmentation of β-Spathulenol is initiated by the loss of a methyl group ([M-15]⁺) to form the ion at m/z 205. Subsequent loss of a water molecule ([M-15-18]⁺) from the alcohol moiety leads to the fragment at m/z 187.[1] Further fragmentation involves rearrangements and cleavages of the cyclic structure, resulting in the characteristic ions listed in the table above.

Visualization

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_reporting Reporting Sample Essential Oil or Plant Extract Dilution Dilution in Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Vial Transfer to Autosampler Vial IS_Addition->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Qualitative Qualitative Analysis (RT and Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area Integration) Detection->Quantitative Calibration Calibration Curve Quantitative->Calibration Concentration Concentration Calculation Calibration->Concentration Report Final Report Concentration->Report

Caption: Workflow for the GC-MS analysis of β-Spathulenol.

References

Application Note: Quantification of Beta-Spathulenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Analytical Challenge

The primary challenge in the HPLC analysis of beta-Spathulenol is its lack of a strong chromophore, which results in low UV absorbance. This necessitates detection at lower wavelengths to achieve adequate sensitivity. The method proposed herein utilizes a C18 stationary phase and a gradient elution with a UV detector set to a low wavelength to overcome this challenge.

Proposed HPLC Method

A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of this compound. The method is designed to be robust and sensitive, allowing for the analysis of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standard: this compound analytical standard (purity ≥95%).

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

2. Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Essential Oils: Accurately weigh approximately 100 mg of the essential oil, dissolve it in 10 mL of acetonitrile, and vortex to ensure homogeneity. Filter the solution through a 0.45 µm syringe filter before injection.

  • Plant Extracts: The sample preparation for plant extracts will depend on the nature of the extract. A solid-phase extraction (SPE) may be necessary to clean up the sample and remove interfering compounds. The final extract should be dissolved in acetonitrile and filtered.

5. Method Validation (Illustrative)

The proposed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents illustrative data for such a validation.

Quantitative Data Summary

ParameterIllustrative Value
Retention Time (min) ~ 12.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, UV at 210 nm) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Peak Areas of Standards Quantification Quantification of this compound Data_Acquisition->Quantification Peak Area of Sample Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Synthesis of β-Spathulenol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols and data for the synthesis and biological evaluation of β-spathulenol and its derivatives, aimed at researchers in medicinal chemistry, natural product synthesis, and drug development. β-Spathulenol, a tricyclic sesquiterpene alcohol found in various essential oils, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] This document outlines a biomimetic synthetic approach to (+)-β-spathulenol and discusses potential modifications to generate novel derivatives for further investigation.

Biological Activities of β-Spathulenol

β-Spathulenol has demonstrated a range of biological activities. Its anti-inflammatory properties have been characterized by the inhibition of key inflammatory mediators, while its anticancer effects have been observed against various cancer cell lines.

Anti-inflammatory Activity

Studies have shown that spathulenol exhibits significant anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory cascade.[2] The inhibitory concentrations (IC50) for these activities are summarized in the table below.

Anticancer and Cytotoxic Activity

β-Spathulenol has also been identified as a potential anticancer agent. It has shown cytotoxic effects against several human cancer cell lines and has been investigated for its ability to induce apoptosis in lymphocytes.[3]

Data Presentation

The following tables summarize the quantitative data on the biological activities of β-spathulenol.

Table 1: Anti-inflammatory Activity of β-Spathulenol [2]

Target Enzyme/AssayIC50 (µg/mL)
Lipoxygenase (LOX)32.63
Proteinase Inhibition59.35
HRBC Hemolysis72.63
Protein Denaturation52.28

Table 2: Immunomodulatory and Apoptotic Activity of a Spathulenol-rich Fraction (SP) [3]

ActivityIC50 (µg/mL)
Lymphocyte Proliferation Inhibition85.4 ± 11.08
Apoptosis Induction in Lymphocytes77.2 ± 5.31

Experimental Protocols

This section details the biomimetic synthesis of (+)-β-spathulenol from the key intermediate (+)-bicyclogermacrene. The synthesis of derivatives can be explored through subsequent modification of the hydroxyl group of the parent molecule.

Biomimetic Synthesis of (+)-β-Spathulenol

The synthesis of (+)-β-spathulenol is achieved through an acid-catalyzed cyclization of (+)-bicyclogermacrene, mimicking the proposed biosynthetic pathway.[4][5]

Protocol 1: Synthesis of (+)-β-Spathulenol from (+)-Bicyclogermacrene

  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve (+)-bicyclogermacrene in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Acid Catalysis: To the solution, add a catalytic amount of a suitable acid. The original biomimetic studies suggest that the cyclization can be initiated by protonation of the olefinic bonds of bicyclogermacrene. A mild acid catalyst is recommended to avoid unwanted side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (+)-β-spathulenol.

  • Characterization: Confirm the identity and purity of the synthesized (+)-β-spathulenol using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values for the natural product.

Synthesis of β-Spathulenol Derivatives

The tertiary hydroxyl group of β-spathulenol provides a handle for the synthesis of various derivatives, such as esters and ethers. These modifications can alter the compound's polarity, bioavailability, and biological activity.

Protocol 2: General Procedure for the Esterification of β-Spathulenol

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, dissolve β-spathulenol in anhydrous dichloromethane.

  • Addition of Reagents: Add an excess of a suitable acylating agent (e.g., an acid chloride or acid anhydride) and a base such as triethylamine (Et₃N) or pyridine to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ester derivative by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the biosynthetic pathway of β-spathulenol and a general experimental workflow for its synthesis and derivatization.

beta_Spathulenol_Biosynthesis FPP Farnesyl Pyrophosphate Bicyclogermacrene (+)-Bicyclogermacrene FPP->Bicyclogermacrene Cyclization Aromadendrene_cation Aromadendrene Cation Bicyclogermacrene->Aromadendrene_cation Acid-catalyzed cyclization Spathulenol (+)-β-Spathulenol Aromadendrene_cation->Spathulenol Oxidation/ Hydration

Caption: Proposed biosynthetic pathway of (+)-β-spathulenol from farnesyl pyrophosphate.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start Starting Material ((+)-Bicyclogermacrene) Reaction Biomimetic Synthesis (Acid-catalyzed Cyclization) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Spathulenol Pure (+)-β-Spathulenol Workup->Spathulenol Modification Chemical Modification (e.g., Esterification) Spathulenol->Modification Purification Purification of Derivative Modification->Purification Derivative β-Spathulenol Derivative Purification->Derivative Bioassays In vitro / In vivo Assays (e.g., Anti-inflammatory, Anticancer) Derivative->Bioassays Data Data Analysis (e.g., IC50 determination) Bioassays->Data

Caption: General experimental workflow for the synthesis and evaluation of β-spathulenol derivatives.

Signaling_Pathway_Inhibition cluster_AA Arachidonic Acid Cascade Spathulenol β-Spathulenol COX COX-1 / COX-2 Spathulenol->COX LOX LOX Spathulenol->LOX AA Arachidonic Acid AA->COX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the arachidonic acid inflammatory pathway by β-spathulenol.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of Beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. It has garnered significant scientific interest due to its diverse pharmacological properties. These application notes provide a comprehensive overview of in vitro assays to assess the bioactivity of this compound, including detailed experimental protocols and data presentation. The provided information is intended to guide researchers in the effective screening and characterization of this promising natural compound.

Bioactivity of this compound: Quantitative Data Summary

The following table summarizes the reported in vitro bioactivities of this compound, with quantitative data for easy comparison.

Bioactivity CategoryAssayTarget/Cell LineResult (IC₅₀/GI₅₀/MIC)Reference(s)
Anti-inflammatory Cyclooxygenase-1 (COX-1) InhibitionHuman recombinant COX-148.29 µg/mL[1]
Cyclooxygenase-2 (COX-2) InhibitionHuman recombinant COX-256.17 µg/mL[1]
Lipoxygenase (LOX) InhibitionSoybean lipoxygenase32.63 µg/mL[1]
Proteinase InhibitionTrypsin59.35 µg/mL[1]
Hemolysis InhibitionHuman Red Blood Cells72.63 µg/mL[1]
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages19.48 ± 1.53 µg/mL[2]
Anticancer Sulforhodamine B (SRB) AssayOvarian Cancer (OVCAR-3)GI₅₀ = 49.30 µg/mL[3][4]
Sulforhodamine B (SRB) AssayBreast Cancer (MCF-7)Good activity reported[2]
Sulforhodamine B (SRB) AssayProstate Cancer (PC-3)Good activity reported[2]
Immunomodulatory Lymphocyte Proliferation AssayActivated peripheral blood lymphocytesIC₅₀ = 85.4 ± 11.08 µg/mL[5]
Apoptosis InductionStimulated peripheral blood lymphocytesIC₅₀ = 77.2 ± 5.31 µg/mL[5]
Antimicrobial Broth MicrodilutionCryptococcus neoformansMIC = 200 µg/mL[6]
Broth MicrodilutionEnterococcus faecalisMIC = 200 µg/mL[6]
Broth MicrodilutionMycobacterium tuberculosis H37RvMIC₅₀ = 36.9 ± 1.5 µg/mL
Broth MicrodilutionMycobacterium tuberculosis M299MIC₅₀ = 42.1 ± 0.5 µg/mL
Enzyme Inhibition Acetylcholinesterase (AChE) InhibitionElectric eel AChEBioactivity reported[7]

Experimental Protocols

Anti-inflammatory Activity Assays

This protocol is adapted from standard fluorometric or colorimetric methods for assessing COX inhibition.

Principle: The cyclooxygenase enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the COX enzyme then reduces PGH2 to PGG2. This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic or fluorogenic substrate.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)

  • This compound (test compound)

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound (this compound) at various concentrations. Include wells for a positive control, a negative control (solvent only), and a blank (no enzyme).

  • Add the heme cofactor to all wells except the blank.

  • Add the COX-1 or COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the fluorometric or colorimetric probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This protocol is based on a spectrophotometric method for measuring LOX activity.

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, forming a conjugated diene hydroperoxide that absorbs light at 234 nm. The increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

  • Soybean lipoxygenase

  • Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Quercetin)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the substrate solution by dissolving linoleic acid in the borate buffer.

  • In a UV-transparent plate or cuvettes, add the borate buffer.

  • Add the test compound (this compound) at various concentrations. Include a positive control, a negative control (solvent only), and a blank (no enzyme).

  • Add the lipoxygenase enzyme solution to all wells/cuvettes except the blank.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the absorbance at 234 nm at regular intervals for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Calculate the IC₅₀ value.

Anticancer Activity Assay

This colorimetric assay is used to determine cytotoxicity and cell proliferation.[8][9][10]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, MCF-7, PC-3)

  • Complete cell culture medium

  • This compound (test compound)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Acetic acid (1%)

  • Tris base solution (10 mM)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • After incubation, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates several times with slow-running tap water or distilled water to remove TCA and dead cells. Air dry the plates.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Immunomodulatory Activity Assay

This assay measures the ability of a compound to inhibit the proliferation of activated lymphocytes.

Principle: The MTT assay, as described previously, is used to quantify metabolically active cells. In this context, it measures the proliferation of lymphocytes in response to a mitogen, and the inhibitory effect of the test compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Isolate PBMCs from fresh blood or culture a lymphocyte cell line.

  • Seed the cells in a 96-well plate.

  • Add the mitogen to the wells to stimulate lymphocyte proliferation. Include unstimulated control wells.

  • Add various concentrations of this compound to the stimulated wells. Include a vehicle control.

  • Incubate the plate at 37°C in a humidified CO₂ incubator for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][11][12]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Materials:

  • Test microorganisms (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • Positive control antibiotic/antifungal

  • 96-well microplates

  • Spectrophotometer or microplate reader (for turbidity measurement)

Procedure:

  • Prepare a stock solution of this compound, often with a surfactant like Tween 80 to aid solubility.

  • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_SRB_assay cluster_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_readout Solubilization & Readout seed Seed cells in 96-well plate adhere Allow cells to adhere (24h) seed->adhere treat Treat with this compound adhere->treat incubate Incubate (48-72h) treat->incubate fix Fix with cold TCA incubate->fix wash1 Wash with water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize dye with Tris base wash2->solubilize read Read absorbance at 510 nm solubilize->read analyze Calculate GI50 read->analyze

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

experimental_workflow_MIC_assay cluster_prep Assay Setup cluster_incubation Incubation cluster_readout Result Determination dilute Serial dilute this compound in broth inoculate Inoculate wells dilute->inoculate inoculum Prepare standardized microbial inoculum inoculum->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate observe Visually inspect for turbidity incubate->observe read Read absorbance at 600 nm incubate->read determine_mic Determine MIC observe->determine_mic read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway Diagrams

anti_inflammatory_pathway cluster_arachidonic Arachidonic Acid Cascade bSpath This compound COX COX-1 / COX-2 bSpath->COX LOX Lipoxygenase bSpath->LOX AA Arachidonic Acid AA->COX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Inhibition of key inflammatory enzymes by this compound.

immunomodulatory_pathway cluster_lymphocyte Lymphocyte Activation bSpath This compound TCell T-Lymphocyte bSpath->TCell Induces Proliferation Proliferation bSpath->Proliferation Mitogen Mitogen (e.g., PHA) Mitogen->TCell Activation TCell->Proliferation Apoptosis Apoptosis (Caspase-3 Independent) TCell->Apoptosis

Caption: Immunomodulatory effects of this compound on lymphocytes.

References

Application Notes and Protocols for Studying Beta-Spathulenol Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of beta-spathulenol in various animal models. The protocols are based on established methodologies for assessing anti-inflammatory, anti-nociceptive, anticancer, and neuroprotective effects.

Anti-inflammatory and Anti-nociceptive Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). This dual inhibition of COX and LOX pathways suggests a broad-spectrum anti-inflammatory potential with a potentially favorable safety profile compared to traditional NSAIDs.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

This compound interferes with the metabolic cascade that converts arachidonic acid into pro-inflammatory mediators. By inhibiting COX enzymes, it reduces the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Simultaneously, its inhibition of 5-LOX blocks the production of leukotrienes (LTs), which are involved in immune cell recruitment and sustaining inflammatory responses.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Cascade phospholipids Phospholipids pla2 PLA2 phospholipids->pla2 Stimulus AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGG2/PGH2) COX->PGs LTs Leukotrienes (LTA4) LOX->LTs inflammation_pain Inflammation, Pain, Fever PGs->inflammation_pain inflammation_immune Inflammation, Immune Cell Recruitment LTs->inflammation_immune beta_spathulenol β-Spathulenol beta_spathulenol->COX Inhibition beta_spathulenol->LOX Inhibition pla2->AA

Figure 1: Mechanism of β-Spathulenol on the Arachidonic Acid Pathway.

Data Presentation: In Vitro Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against key inflammatory enzymes. This data is crucial for informing dose selection in subsequent in vivo studies.

Enzyme TargetIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Proteinase 59.35Indomethacin39.64
Diclofenac32.46
5-Lipoxygenase (LOX) 32.63Indomethacin-
Diclofenac-
Cyclooxygenase-1 (COX-1) Significant InhibitionIndomethacin-
Cyclooxygenase-2 (COX-2) Significant InhibitionDiclofenac-
Data derived from in vitro assays.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Objective: To assess the ability of this compound to reduce acute inflammation in a mouse model.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% Tween 80 in saline)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Positive Control: Indomethacin (10 mg/kg) or Diclofenac (5 mg/kg)

  • Vehicle Control

  • Plethysmometer or digital calipers

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer this compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes prior to carrageenan injection.

  • Induction of Inflammation: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Experimental Protocol: Formalin-Induced Nociception in Mice

This model is unique as it assesses both neurogenic (Phase I) and inflammatory (Phase II) pain, allowing for the differentiation of analgesic mechanisms.

Objective: To evaluate the anti-nociceptive effects of this compound on both acute and inflammatory pain.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound (dissolved in vehicle)

  • Formalin solution (1-2.5% in saline)

  • Positive Control: Morphine (5 mg/kg, i.p.) for both phases, or a NSAID like Diclofenac (5 mg/kg, p.o.) for Phase II.

  • Vehicle Control

  • Observation chambers with mirrors

  • Stopwatch

Procedure:

  • Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to acclimate.

  • Grouping: Randomly assign mice to treatment groups (n=6-8 per group) as described in the carrageenan model.

  • Compound Administration: Administer this compound, vehicle, or positive control (p.o. or i.p.) 30-60 minutes before the formalin injection.

  • Induction of Nociception: Gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation and Scoring: Immediately after injection, return the mouse to the chamber and start the stopwatch. Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis:

    • Calculate the mean licking/biting time for each group in both phases.

    • Calculate the percentage of nociceptive inhibition relative to the vehicle control group.

    • Analyze data using ANOVA followed by a post-hoc test.

Anticancer Effects

Preliminary in vitro evidence suggests that this compound possesses cytotoxic properties and may act as a chemosensitizer by inhibiting efflux pumps like ABCB1 (P-glycoprotein). Furthermore, related sesquiterpenes are known to interfere with critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR pathway. An in silico study also suggests a strong interaction between spathulenol and the p53 tumor suppressor protein, indicating a potential to induce apoptosis.[2]

Signaling Pathway: PI3K/Akt/mTOR and p53 Interaction

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. This compound may exert its anticancer effects by suppressing this pathway, potentially in conjunction with activating p53-mediated apoptotic signals.

cluster_0 Cell Membrane cluster_1 PI3K/Akt Signaling Pathway cluster_2 Apoptosis Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis p53->Apoptosis beta_spathulenol β-Spathulenol beta_spathulenol->PI3K Inhibition (Postulated) beta_spathulenol->Akt beta_spathulenol->p53 Activation (Postulated) GF Growth Factor GF->RTK

Figure 2: Postulated Anticancer Mechanism of β-Spathulenol.

Data Presentation: In Vitro Cytotoxicity
Cell LineCancer TypeIC50Notes
SCC9 Oral Cancer113.95 µg/mLValue for essential oil rich in Spathulenol.[2]
MCF-7 Breast Cancer-Known to be sensitive to related compounds.
PC-3 Prostate Cancer-Known to be sensitive to related compounds.
Further studies with isolated this compound are required to determine specific IC50 values.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This model is the gold standard for evaluating the in vivo efficacy of potential anticancer compounds against human tumors.

Objective: To determine the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Athymic Nude Mice (e.g., BALB/c nude), 4-6 weeks old.

  • Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

  • Matrigel™

  • This compound (formulated for in vivo administration).

  • Positive Control: A standard chemotherapeutic agent for the chosen cell line (e.g., Doxorubicin, Paclitaxel).

  • Vehicle Control.

  • Digital calipers.

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach a palpable volume (e.g., 80-100 mm³), randomize the mice into treatment groups (n=5-7 per group).

  • Treatment Administration: Administer this compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., i.v.).

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Record the body weight of each animal at the time of tumor measurement to assess toxicity.

  • Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and record their final weight and volume.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Analyze differences in final tumor volume/weight between groups using ANOVA.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from toxin-induced damage. Specifically, it has been shown to rescue SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cell death by reducing oxidative stress and preserving mitochondrial integrity.[3] This points to a potential therapeutic role in neurodegenerative diseases like Parkinson's disease.

Signaling Pathway: Neuroprotection via Oxidative Stress Reduction

Neurotoxins like 6-OHDA induce neuronal death primarily by generating excessive reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways. This compound appears to intervene by mitigating this initial oxidative stress, thereby preventing the downstream cascade of events that leads to cell death.

cluster_0 Neurotoxin-Induced Stress Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Neuron Neuron Apoptosis->Neuron beta_spathulenol β-Spathulenol beta_spathulenol->ROS Inhibition beta_spathulenol->Mito_Dys Preservation Death Neuronal Death Neuron->Death

Figure 3: Neuroprotective Mechanism of β-Spathulenol.

Data Presentation: In Vitro Neuroprotection
ModelCell LineToxinThis compound Conc.Outcome
Parkinson's DiseaseSH-SY5Y6-OHDA (100 µM)1 - 20 µMDose-dependent recovery of damaged cells, reduced oxidative stress, maintained mitochondrial integrity.[3]
Experimental Protocol: 6-OHDA-Induced Mouse Model of Parkinson's Disease

This model mimics the dopaminergic neuron loss seen in Parkinson's disease, leading to characteristic motor deficits.

Objective: To assess the ability of this compound to protect against dopaminergic neurodegeneration and improve motor function.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (to protect noradrenergic neurons)

  • Stereotaxic apparatus

  • Apomorphine or Amphetamine

  • Rotational behavior monitoring system

  • Vehicle and control solutions

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30-60 minutes before 6-OHDA injection to prevent uptake by noradrenergic terminals.

  • Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject 6-OHDA (e.g., 2-4 µL of an 8 µg/µL solution) into the medial forebrain bundle or striatum. Sham-operated controls receive a vehicle injection.

  • Compound Administration: Begin administration of this compound (at various doses, p.o. or i.p.) and vehicle 24 hours after surgery and continue daily for the duration of the study (e.g., 4 weeks).

  • Behavioral Testing (Rotational Behavior): At 2 and 4 weeks post-lesion, challenge the mice with apomorphine (0.1-0.5 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.). Record the number of full contralateral (amphetamine) or ipsilateral (apomorphine) rotations over a 60-90 minute period. A successful lesion is indicated by a significant number of rotations in the vehicle group.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and perfuse the brains.

    • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Data Analysis: Compare the number of rotations and the percentage of TH-positive cell survival between the this compound treated groups and the vehicle-lesioned group using ANOVA.

Experimental Protocol: Scopolamine-Induced Amnesia Model

This model is used to screen for compounds that can reverse cognitive deficits, particularly those related to cholinergic dysfunction, as seen in Alzheimer's disease.

Objective: To evaluate the potential of this compound to improve learning and memory in a mouse model of cognitive impairment.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound

  • Scopolamine hydrobromide (1 mg/kg)

  • Positive Control: Donepezil (1-2 mg/kg)

  • Behavioral testing apparatus: Y-maze and/or Morris water maze.

Procedure:

  • Grouping and Administration: Group animals as previously described. Administer this compound, vehicle, or positive control (p.o.) daily for a period of 7-14 days.

  • Induction of Amnesia: On the day of behavioral testing, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the final dose of the test compound. The control group receives a saline injection instead of scopolamine.

  • Behavioral Testing (Y-Maze):

    • 30 minutes after scopolamine injection, place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries. A spontaneous alternation is defined as entry into three different arms on consecutive choices.

    • Calculate the percentage of spontaneous alternation: % Alternation = [Number of alternations / (Total arm entries - 2)] x 100.

  • Data Analysis: Compare the percentage of spontaneous alternation between groups using ANOVA. A significant increase in alternation in the this compound group compared to the scopolamine-only group indicates improved spatial working memory.

References

Application Notes and Protocols for the Use of beta-Spathulenol as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of a variety of plants. Its distinct chemical structure and presence in numerous botanical extracts make it a valuable chemical standard for qualitative and quantitative analysis. These application notes provide detailed protocols for utilizing this compound as a standard in chromatographic and spectroscopic analyses, essential for quality control, natural product characterization, and pharmacological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile, hexane); Insoluble in water
Storage Store at 2-8°C in a tightly sealed container, protected from light and air.

Data Presentation: Quantitative Method Performance

While specific validated quantitative data for this compound as a certified reference material is not widely published, the following tables present typical performance characteristics expected for quantitative methods like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for sesquiterpenoids. These values should be established and validated in your laboratory for your specific analytical method.

Table 1: Typical GC-FID Method Performance for this compound Quantification

ParameterTypical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Typical HPLC-UV Method Performance for this compound Quantification

ParameterTypical Value
Linearity Range 5 - 250 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 1.5 - 6 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration purposes.

Materials:

  • This compound (of known purity)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Methanol or Ethanol (HPLC or analytical grade)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol.

    • Calculate the exact concentration of the stock solution based on the weight and purity of the standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.

    • Prepare a calibration curve by creating a series of at least five concentrations that bracket the expected concentration of the analyte in the samples.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography (GC-FID)

Objective: To quantify the amount of this compound in a sample using GC with Flame Ionization Detection.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 4°C/minute.

    • Ramp: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration)

Procedure:

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the sample solution (e.g., diluted essential oil).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Protocol 3: Qualitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer (GC-MS):

  • Column: As in Protocol 2.

  • Carrier Gas and Temperature Program: As in Protocol 2.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

Procedure:

  • Inject a standard solution of this compound to obtain its reference mass spectrum.

  • Inject the sample solution.

  • Compare the mass spectrum of the peak of interest in the sample with the reference mass spectrum of this compound. Key fragment ions for identification include m/z 220 (M+), 205, 187, 159, and 43.[1]

  • Compare the retention index of the peak with published values.

Protocol 4: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify this compound in samples that may not be suitable for GC analysis.

Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: Equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 20 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, detection is in the low UV range).

  • Injection Volume: 20 µL.

Procedure:

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak based on retention time.

  • Quantify using the calibration curve.

Mandatory Visualizations

G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Standard Weigh this compound Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working GC_FID GC-FID Analysis Working->GC_FID Inject Standards HPLC_UV HPLC-UV Analysis Working->HPLC_UV Inject Standards GC_MS GC-MS Analysis (for Identification) Working->GC_MS Inject Standard SamplePrep Prepare Sample Solution (e.g., Dilute Essential Oil) SamplePrep->GC_FID Inject Sample SamplePrep->HPLC_UV Inject Sample SamplePrep->GC_MS Inject Sample CalCurve Generate Calibration Curve GC_FID->CalCurve PeakID Identify Peak (Retention Time/Mass Spectrum) GC_FID->PeakID HPLC_UV->CalCurve HPLC_UV->PeakID GC_MS->PeakID Quantify Quantify Analyte in Sample CalCurve->Quantify PeakID->Quantify Report Report Results Quantify->Report

Caption: Workflow for using this compound as a chemical standard.

G M This compound (M+) m/z = 220 F1 [M - CH3]+ m/z = 205 M->F1 - CH3 F2 [M - H2O]+ m/z = 202 M->F2 - H2O F3 [M - CH3 - H2O]+ m/z = 187 F1->F3 - H2O F5 m/z = 43 (Base Peak) F1->F5 Further Fragmentation F4 m/z = 159 F3->F4 - C2H4

References

applications of beta-Spathulenol in phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of a wide variety of plants.[1] This natural compound has garnered significant interest in the field of phytochemistry due to its diverse and potent biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects, making it a promising candidate for further investigation in drug discovery and development.[2][3][4] This document provides an overview of the key applications of this compound, supported by quantitative data and detailed experimental protocols for its study.

Biological Activities and Applications

This compound exhibits a broad spectrum of pharmacological effects, which are summarized below.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[5][6] Its antimicrobial properties are a significant area of research, with potential applications in the development of new antibiotics and food preservatives.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies.[7] It has been shown to inhibit key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions.[7][8] For instance, it can reduce edema formation and modulate the response to inflammatory stimuli.[8]

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties.[9][10][11] It has been shown to exhibit cytotoxic activity against various cancer cell lines.[10] Furthermore, it may act as a chemotherapy adjuvant by inhibiting efflux pumps in multidrug-resistant cancer cells.[2][10]

Immunomodulatory Effects

This compound has been found to modulate the immune response.[4][12] It can inhibit the proliferation of lymphocytes and induce apoptosis in these cells, suggesting its potential in the management of autoimmune diseases and other immune-related disorders.[4][12] The immunomodulatory effects may occur through a caspase-3 independent pathway.[12][13]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the biological activities of this compound.

Biological ActivityTest System/Cell LineMeasurementResultReference
Anticancer Breast Cancer (MCF-7)IC505.38 ± 0.20 µg/mL[10]
Prostate Cancer (PC-3)IC502.25 ± 0.28 µg/mL[10]
Lung Carcinoma (COR-L23)EC5080.7 ± 2.1 µg/mL (Essential Oil)[9]
Colorectal Adenocarcinoma (Caco2)EC50164 ± 2.1 µg/mL (Essential Oil)[9]
Immunomodulatory Activated LymphocytesIC50 (Proliferation)85.4 ± 11.08 µg/mL[4][12]
Activated LymphocytesIC50 (Apoptosis)77.2 ± 5.31 µg/mL[12]
Anti-inflammatory Heat-induced albumin denaturationIC5052.28 µg/ml[7]
Antioxidant DPPH assayIC5016.8 ± 1.65 µl/mL (Essential Oil)[14][15]

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the phytochemical applications of this compound.

Protocol 1: Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from the aerial parts of plants.

1. Plant Material and Extraction:

  • Dry the aerial parts of the plant material in the shade.
  • Subject the dried material (e.g., 100 g) to hydrodistillation for 3 hours using a Clevenger-type apparatus.[2]
  • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at -20°C.[2]

2. Chromatographic Separation:

  • Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify the components of the essential oil.[2]
  • Use a capillary column (e.g., HP-5 MS) with helium as the carrier gas.[16]
  • Employ a temperature gradient to separate the compounds, for example, from 60°C to 250°C at a rate of 5°C/min.[2]
  • Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and literature data.

Workflow for Isolation and Identification of this compound

G plant Plant Material (Aerial Parts) drying Shade Drying plant->drying hydrodistillation Hydrodistillation drying->hydrodistillation oil Essential Oil hydrodistillation->oil drying_agent Anhydrous Na2SO4 oil->drying_agent storage Storage at -20°C drying_agent->storage gcms GC-MS Analysis storage->gcms identification Identification of this compound gcms->identification G inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) add_inoculum Add Inoculum to Wells inoculum->add_inoculum serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate Plates controls->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results G BetaSpathulenol This compound Lymphocyte Activated Lymphocyte BetaSpathulenol->Lymphocyte Proliferation Inhibition of Proliferation Lymphocyte->Proliferation Apoptosis Induction of Apoptosis Lymphocyte->Apoptosis Caspase3 Caspase-3 Independent Pathway Apoptosis->Caspase3

References

Formulation of Beta-Spathulenol for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Spathulenol is a tricyclic sesquiterpene alcohol found in various essential oils of medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiproliferative, and antimycobacterial properties. As a lipophilic compound, its poor aqueous solubility presents a challenge for its formulation in experimental settings. This document provides detailed application notes and protocols for the preparation of this compound for both in vitro and in vivo studies, ensuring reproducible and reliable results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation.

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1][2][3]
Molar Mass 220.35 g/mol [1][2][3]
Appearance Colorless, viscous compound[4]
Solubility - Water: Poorly soluble - Ethanol: Soluble[4]
Storage Store at low temperature, protected from direct sunlight.[4]

Quantitative Data Summary

This compound has demonstrated significant biological activity across various assays. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of this compound
Cell LineAssayIC₅₀ (µg/mL)IC₅₀ (µM)Reference
MCF-7 (Breast Cancer)-5.38 ± 0.20~24.4[1]
PC-3 (Prostate Cancer)-2.25 ± 0.28~10.2[1]
SCC9 (Oral Cancer)MTT Assay113.95 (essential oil)-[5]
L5178 (Mouse T-cell Lymphoma)-> 6 µM> 1.32[1]

Note: The IC₅₀ for SCC9 cells was reported for the essential oil containing this compound as a major component.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound
ActivityAssayIC₅₀ (µg/mL)Reference
Anti-inflammatoryLOX Enzyme Inhibition32.63[6]
Anti-inflammatoryProteinase Inhibition59.35[6]
AntioxidantDPPH Radical Scavenging85.60[7]
Table 3: In Vivo Anti-inflammatory and Anti-nociceptive Effects of this compound in Mice
Administration RouteDoseEffectModelReference
Oral10 mg/kgInhibition of nociceptive responses, cold sensitivity, and edemaFormalin-induced pain[7]
Oral10 mg/kgInhibition of mechanical hyperalgesia, cold response, and edemaFreund's complete adjuvant[7]
Local (intraplantar)1000 µ g/paw Prevention of mechanical hyperalgesia, paw edema, and cold sensitivityCarrageenan-induced inflammation[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments

This protocol details the preparation of a stock solution and working solutions of this compound for use in cell-based assays. Due to its hydrophobicity, dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Accurately weigh 2.2 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

  • Working Solution Preparation: a. Thaw a fresh aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50, 100 µM). c. Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

Experimental Workflow for In Vitro Formulation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.2 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot and Store at -20°C to -80°C vortex_stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute final_conc Final DMSO < 0.1% dilute->final_conc add_to_cells Add to Cell Culture final_conc->add_to_cells G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation tween Tween 80 mix_vehicle Mix to 5% Tween 80 in Corn Oil tween->mix_vehicle corn_oil Corn Oil corn_oil->mix_vehicle add_vehicle Add Prepared Vehicle mix_vehicle->add_vehicle weigh_bsp Weigh this compound weigh_bsp->add_vehicle mix_suspension Vortex/Sonicate to Suspend add_vehicle->mix_suspension administer Administer via Oral Gavage mix_suspension->administer G bsp This compound p53 p53 bsp->p53 Activates (in silico) pi3k PI3K bsp->pi3k Inhibits (inferred) mapk MAPK (ERK, JNK, p38) bsp->mapk Activates (inferred) apoptosis Apoptosis p53->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation mapk->apoptosis inflammation Inflammation mapk->inflammation

References

Troubleshooting & Optimization

Technical Support Center: Beta-Spathulenol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of beta-Spathulenol.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound lower than expected?

Answer: Low yields of this compound can stem from several factors throughout the extraction process, from the initial plant material to the final extraction parameters. Consider the following potential causes and solutions:

  • Plant Material:

    • Incorrect Plant Species or Variety: Ensure you are using a plant species and variety known for high this compound content. Different varieties within the same plant species can have significantly different essential oil compositions.

    • Improper Harvest Time: The concentration of essential oils in plants can vary depending on the growth cycle. Research the optimal harvest time for your specific plant source to maximize this compound content.

    • Poor Plant Material Condition: Using plant material that is too dry can result in a lower yield. Conversely, excessively fresh material with high water content can also affect extraction efficiency. Proper drying or wilting of the plant material may be necessary. For example, the aerial parts of Moluccella aucheri are dried in the shade before hydrodistillation.[1]

    • Incorrect Plant Part: this compound concentration can vary between different parts of the plant (leaves, flowers, stems). Ensure you are using the plant part reported to have the highest concentration.

  • Extraction Method and Parameters:

    • Suboptimal Extraction Method: The choice of extraction method significantly impacts yield. While steam distillation is common, other methods like solvent extraction or supercritical fluid extraction might be more efficient for this compound depending on the plant matrix.

    • Inefficient Extraction Parameters:

      • Temperature and Pressure: For methods like steam distillation and supercritical fluid extraction, the temperature and pressure must be optimized. Excessive heat can lead to the degradation of thermolabile compounds like some sesquiterpenoids.

      • Extraction Time: Insufficient extraction time will result in incomplete recovery of this compound. The optimal duration depends on the method and plant material. For instance, hydrodistillation of Moluccella aucheri is typically carried out for 3 hours.[1]

      • Solvent Choice (for solvent extraction): The polarity of the solvent used in solvent extraction is crucial. A solvent that is too polar or non-polar may not efficiently extract this compound.

  • Equipment and Procedural Issues:

    • Improperly Maintained Equipment: Ensure all extraction equipment is clean and functioning correctly. Leaks in the system can lead to loss of volatile compounds.

    • Analyte Loss During Workup: this compound, being a volatile compound, can be lost during post-extraction steps like solvent evaporation. Use controlled evaporation techniques such as a rotary evaporator at a suitable temperature and pressure.

Question: The GC-MS analysis shows a low percentage of this compound in the extracted essential oil. What could be the reason?

Answer: A low percentage of this compound in your essential oil, despite a good overall oil yield, points towards issues with the specificity of your extraction or potential degradation.

  • Co-extraction of Other Compounds: Your extraction parameters might be favoring the extraction of other compounds over this compound.

  • Degradation of this compound: As a sesquiterpenoid, this compound can be susceptible to degradation under harsh extraction conditions, such as high temperatures.

  • Inaccurate GC-MS Quantification: Ensure your GC-MS method is properly calibrated for the quantification of this compound. This includes using a certified reference standard and optimizing the temperature program and detector settings.

Question: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a common issue in liquid-liquid extractions, especially with plant extracts that contain surfactant-like molecules. Here are some strategies to break the emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for phase contact.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Change in Solvent: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration: Passing the emulsified mixture through a bed of celite or a filter aid can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

What are the primary plant sources for this compound?

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, particularly those belonging to the Asteraceae and Lamiaceae families.[2] Notable sources include Moluccella aucheri, where it can be the most abundant component (up to 63.3% of the essential oil), Salvia mirzayanii, and Artemisia annua.[1][3][4]

Which extraction method provides the highest yield of this compound?

The optimal extraction method can depend on the plant material. Hydrodistillation has been shown to be effective for extracting a high percentage of spathulenol from Moluccella aucheri.[1][4] Supercritical fluid extraction (SFE) with CO2 is another promising method, particularly for thermolabile compounds, as it can be performed at lower temperatures.[5] Solvent extraction is also a viable option. A direct comparison of yields from different methods on the same plant source is recommended to determine the most efficient technique for a specific application.

What are the key parameters to control during steam distillation for this compound extraction?

For successful steam distillation, it is crucial to control the following:

  • Steam Flow Rate: A consistent and appropriate steam flow rate ensures efficient volatilization of the essential oil without causing thermal degradation.

  • Temperature: The temperature should be high enough to vaporize the this compound but not so high that it causes decomposition.

  • Distillation Time: The duration of the distillation should be sufficient to extract the majority of the essential oil. This is often determined empirically for a specific plant material.

  • Particle Size of Plant Material: Grinding the plant material to a suitable particle size increases the surface area for extraction but should not be so fine as to impede steam flow.

How can I quantify the amount of this compound in my extract?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for quantifying this compound.[6] This involves:

  • Sample Preparation: Diluting the essential oil in a suitable solvent (e.g., hexane).

  • GC Separation: Using a capillary column with a suitable stationary phase to separate the components of the essential oil.

  • MS Detection: Identifying this compound based on its mass spectrum and retention time.

  • Quantification: Using a calibration curve generated from a certified standard of this compound to determine its concentration in the sample.

Data on this compound Extraction Yield

The following table summarizes the reported yield of essential oil and the percentage of this compound from a specific plant source using hydrodistillation.

Plant SpeciesExtraction MethodEssential Oil Yield (w/w)This compound Percentage in OilReference
Moluccella aucheriHydrodistillation0.1%63.3%[1][4]

Experimental Protocols

Hydrodistillation for this compound Extraction from Moluccella aucheri

This protocol is adapted from the methodology used for the extraction of essential oil from Moluccella aucheri, which is rich in spathulenol.[1]

Materials and Equipment:

  • Dried aerial parts of Moluccella aucheri (100 g)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Sealed amber vials for storage

Procedure:

  • Place 100 g of the dried, powdered aerial parts of Moluccella aucheri into the flask of the Clevenger-type apparatus.

  • Add a sufficient amount of distilled water to the flask to cover the plant material.

  • Set up the hydrodistillation apparatus and begin heating the flask.

  • Continue the hydrodistillation for 3 hours.

  • Collect the essential oil that separates from the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed amber vial at 4°C until analysis.

Supercritical Fluid Extraction (SFE) of Sesquiterpenoids (General Protocol)

This is a general protocol for SFE that can be adapted for the extraction of this compound from suitable plant materials like Artemisia annua. Optimization of parameters is crucial for maximizing yield.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide (CO2)

  • Co-solvent (e.g., ethanol or methanol, if necessary)

  • Collection vials

Procedure:

  • Load the extraction vessel with the dried and ground plant material.

  • Pressurize the system with CO2 to the desired pressure (e.g., 100-300 bar).

  • Set the extraction temperature (e.g., 40-60°C).

  • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

  • Begin the extraction and collect the extract in the collection vials. The extraction time will need to be optimized (e.g., 1-3 hours).

  • Depressurize the system and collect the final extract.

  • The extract can then be further analyzed by GC-MS to determine the this compound content.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for this compound Quantification

This is a general GC-MS protocol for the analysis of essential oils. The specific parameters may need to be adjusted based on the instrument and column used.[6]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)

  • Helium (carrier gas)

  • This compound certified reference standard

  • Hexane (or other suitable solvent)

  • Microsyringe

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in hexane at known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the extracted essential oil in hexane to a concentration within the range of the calibration curve.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3-5°C/min).

    • Carrier Gas Flow Rate: Set to a constant flow (e.g., 1 mL/min).

    • MS Parameters: Set the ion source temperature (e.g., 230°C) and electron ionization energy (70 eV). Scan a mass range appropriate for sesquiterpenoids (e.g., 40-400 amu).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Integrate the peak area of this compound in both the sample and the standards.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Harvest Harvest Plant Material Drying Drying/Wilting Harvest->Drying Grinding Grinding Drying->Grinding Extraction_Method Extraction (Steam Distillation, SFE, etc.) Grinding->Extraction_Method Separation Phase Separation Extraction_Method->Separation Drying_Agent Drying (e.g., Na2SO4) Separation->Drying_Agent Solvent_Removal Solvent Removal (if applicable) Drying_Agent->Solvent_Removal GCMS GC-MS Analysis Solvent_Removal->GCMS Quantification Quantification GCMS->Quantification

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Yield Start Low this compound Yield Check_Plant Check Plant Material Start->Check_Plant Check_Method Review Extraction Method Start->Check_Method Check_Procedure Examine Procedure Start->Check_Procedure Plant_Source Correct Species/Variety? Check_Plant->Plant_Source Method_Choice Optimal Method for Source? Check_Method->Method_Choice Equipment_Leak Equipment Leaks? Check_Procedure->Equipment_Leak Harvest_Time Optimal Harvest Time? Plant_Source->Harvest_Time Yes Solution_Plant Solution: - Source high-quality material - Optimize harvest schedule - Improve storage conditions Plant_Source->Solution_Plant No Plant_Condition Properly Dried/Stored? Harvest_Time->Plant_Condition Yes Harvest_Time->Solution_Plant No Plant_Condition->Solution_Plant No Parameters Optimized Parameters? (Temp, Pressure, Time) Method_Choice->Parameters Yes Solution_Method Solution: - Experiment with different methods - Optimize extraction parameters Method_Choice->Solution_Method No Parameters->Solution_Method No Analyte_Loss Loss during workup? Equipment_Leak->Analyte_Loss No Solution_Procedure Solution: - Inspect and maintain equipment - Refine post-extraction handling Equipment_Leak->Solution_Procedure Yes Analyte_Loss->Solution_Procedure Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming beta-Spathulenol Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with beta-Spathulenol in various experimental assays. Given its hydrophobic nature, achieving and maintaining the desired concentration in aqueous assay environments can be challenging. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tricyclic sesquiterpenoid alcohol, a type of natural compound found in various plants. It is known for its anti-inflammatory and antioxidant properties. Like many other sesquiterpenoids, it is a lipophilic (fat-soluble) molecule, which results in poor solubility in water and aqueous buffer systems commonly used in biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: Which solvents are recommended for dissolving this compound?

A2: Due to its hydrophobic nature, organic solvents are necessary to dissolve this compound effectively. The most common and recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is particularly effective for achieving high concentration stock solutions.

Q3: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?

A3: High concentrations of organic solvents can be toxic to cells. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.1% and not exceeding 0.5%, to avoid significant cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell type.[1]

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

A4: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent this, including techniques like serial dilution and the use of co-solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that these values can be influenced by factors such as temperature, purity of the compound, and the specific isomer.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)90 mg/mL[2]408 mMSonication is recommended to aid dissolution.[2]
EthanolSolubleNot specifiedSesquiterpene alcohols generally show good solubility in ethanol.
MethanolSolubleNot specifiedSimilar to ethanol, good solubility is expected.
Water12.44 mg/L (estimated)0.056 mMConsidered poorly soluble to insoluble in water.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 220.35 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.001 L * 220.35 g/mol = 0.022035 g = 22.04 mg

  • Weigh the compound: Carefully weigh out 22.04 mg of this compound and place it into a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the serial dilution of the 100 mM DMSO stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 100 mM stock 1:100 by adding 10 µL of the stock solution to 990 µL of cell culture medium. Mix well by gentle pipetting.

  • Final Working Solution: Prepare the final working concentration from the intermediate dilution. For instance, to achieve a final concentration of 10 µM in your assay, you would perform a 1:100 dilution of the 1 mM intermediate solution into your final volume of cell culture medium (e.g., add 10 µL of the 1 mM solution to 990 µL of medium in your culture well).

  • Solvent Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental samples, but without the this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer/medium. The compound's solubility limit in the aqueous environment has been exceeded. This is common when diluting a highly concentrated organic stock solution directly into an aqueous solution.1. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer or medium. This gradual decrease in solvent concentration can help keep the compound in solution.2. Increase Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility.3. Use a Co-Solvent: Consider using a co-solvent system. For example, prepare the stock in a mixture of DMSO and ethanol. Pluronic F-68, a non-ionic surfactant, can also be added to the final medium at a low concentration (e.g., 0.01-0.1%) to act as a stabilizing agent.
Inconsistent or non-reproducible assay results. This could be due to incomplete dissolution of the stock solution or precipitation of the compound in the assay plate, leading to inaccurate concentrations.1. Ensure Complete Dissolution of Stock: Before making dilutions, visually inspect your stock solution to ensure it is completely clear. If necessary, sonicate or gently warm the stock solution before use.2. Prepare Fresh Dilutions: Prepare fresh working solutions from your stock for each experiment to avoid potential degradation or precipitation over time.3. Mix Thoroughly: When adding the compound to your assay wells, ensure thorough but gentle mixing to evenly distribute the compound.
Observed cytotoxicity in cell-based assays. The concentration of the organic solvent (e.g., DMSO) may be too high for the cells, or the this compound itself may be cytotoxic at the tested concentrations.1. Perform a Solvent Toxicity Test: Treat your cells with a range of solvent concentrations (e.g., 0.1% to 1% DMSO) to determine the highest non-toxic concentration.2. Include a Vehicle Control: Always include a vehicle control (medium with the same final solvent concentration as your treated samples) to differentiate between solvent-induced and compound-induced effects.3. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine its cytotoxic threshold in your specific assay.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of many sesquiterpenoids are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription beta_Spathulenol This compound beta_Spathulenol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO to make stock solution (e.g., 100 mM) weigh->dissolve sonicate Vortex and Sonicate (if necessary) dissolve->sonicate store Store stock at -20°C/-80°C sonicate->store intermediate Prepare intermediate dilution in cell culture medium store->intermediate For experiment final Prepare final working dilution in assay plate intermediate->final treat Treat cells and incubate final->treat assay Perform assay (e.g., ELISA, qPCR) treat->assay end End assay->end

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: β-Spathulenol Degradation and Storage Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the degradation of β-Spathulenol and effective storage solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is β-Spathulenol and why is its stability important?

A1: β-Spathulenol is a tricyclic sesquiterpenoid alcohol found in various essential oils. It is recognized for its potential anti-inflammatory, antioxidant, and antimicrobial properties. Maintaining its stability is crucial for obtaining accurate and reproducible results in research and for ensuring the efficacy and safety of potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the main factors that cause β-Spathulenol degradation?

A2: The primary factors contributing to the degradation of β-Spathulenol are exposure to light, heat, and oxygen . Its antioxidant properties suggest that it is susceptible to oxidation. Additionally, extremes in pH (both acidic and basic conditions) can also lead to its degradation.

Q3: What are the recommended short-term and long-term storage conditions for β-Spathulenol?

A3: To ensure the stability of β-Spathulenol, it is essential to adhere to the following storage guidelines:

Storage FormatConditionTemperatureDuration
Powder In a tightly sealed, light-resistant container, under inert gas (e.g., argon or nitrogen)-20°CUp to 3 years
In Solvent (e.g., DMSO) In a tightly sealed, light-resistant vial, with minimal headspace-80°CUp to 1 year

Q4: I've observed a decrease in the activity of my β-Spathulenol sample. What could be the cause?

A4: A decrease in activity is likely due to degradation. This can be caused by:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen into the sample. It is advisable to aliquot stock solutions into smaller, single-use vials.

  • Solvent Purity: Impurities in the solvent can catalyze degradation.

  • pH of the Medium: Using highly acidic or basic buffers in your experiments can accelerate degradation.

Q5: Are there any advanced solutions to enhance the stability of β-Spathulenol in formulations?

A5: Yes, microencapsulation with β-cyclodextrin is a promising technique to improve the stability of β-Spathulenol. This process involves forming an inclusion complex where the β-Spathulenol molecule is encapsulated within the hydrophobic cavity of the β-cyclodextrin molecule. This protects it from environmental factors like light, heat, and oxygen.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/GC Analysis

Problem: You observe additional, unexpected peaks in your chromatogram when analyzing a β-Spathulenol sample.

Possible Cause: These peaks likely represent degradation products.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see FAQ Q3).

  • Review Sample Preparation:

    • Was the sample exposed to light for an extended period during preparation?

    • Was the sample heated?

    • What was the pH of the solvent or buffer used?

  • Perform Forced Degradation: To confirm that the unknown peaks are indeed degradation products, you can perform a forced degradation study on a fresh sample of β-Spathulenol (see Experimental Protocol 1).

  • Characterize Degradation Products: Use techniques like Mass Spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them to potential degradation products.[1]

Issue 2: Inconsistent Experimental Results

Problem: You are getting variable results in your bioassays using β-Spathulenol.

Possible Cause: This could be due to inconsistent concentrations of the active compound resulting from degradation.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of β-Spathulenol immediately before use from a properly stored stock.

  • Quantify Concentration Before Use: Use a validated analytical method, such as HPLC-UV, to determine the exact concentration of β-Spathulenol in your working solution before each experiment.

  • Implement a Stability-Indicating Method: Develop and validate an HPLC method that can separate β-Spathulenol from its degradation products to accurately quantify the intact molecule (see Experimental Protocol 2).

Experimental Protocols

Protocol 1: Forced Degradation Study of β-Spathulenol

This protocol outlines the conditions for intentionally degrading β-Spathulenol to identify potential degradation products and to validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of β-Spathulenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Sample Processing & Analysis A Prepare 1 mg/mL β-Spathulenol Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G Sample at Time Intervals B->G C->G D->G E->G F->G H Neutralize (Acid/Base Samples) G->H I Analyze via Stability-Indicating HPLC H->I

Workflow for the forced degradation study of β-Spathulenol.
Protocol 2: Stability-Indicating HPLC Method for β-Spathulenol

This protocol provides a starting point for developing an HPLC method to separate β-Spathulenol from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at approximately 210-244 nm. Sesquiterpenes can be detected in this range.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is:

  • Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.

  • Linear: The response is proportional to the concentration over a given range.

  • Accurate: The closeness of the test results to the true value.

  • Precise: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robust: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 3: Encapsulation of β-Spathulenol with β-Cyclodextrin

This protocol describes a general procedure for the microencapsulation of β-Spathulenol to enhance its stability.

Methodology:

  • Preparation of β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with stirring. The concentration will depend on the desired guest-host ratio.

  • Preparation of β-Spathulenol Solution: Dissolve β-Spathulenol in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Formation of Inclusion Complex: Slowly add the β-Spathulenol solution to the β-cyclodextrin solution with continuous stirring.

  • Stirring: Continue stirring the mixture at room temperature for several hours to allow for complex formation.

  • Isolation of the Complex: The solid inclusion complex can be isolated by filtration or by freeze-drying the solution.

  • Washing and Drying: Wash the resulting powder with a small amount of cold water and dry under vacuum.

Optimization: The guest-host molar ratio (β-Spathulenol to β-cyclodextrin) should be optimized to achieve the highest encapsulation efficiency. Ratios of 1:1 or 1:2 are common starting points.

G β-Cyclodextrin Encapsulation Workflow A Dissolve β-Cyclodextrin in Water C Slowly Add B to A with Stirring A->C B Dissolve β-Spathulenol in Ethanol B->C D Continuous Stirring (several hours) C->D E Isolate Complex (Filtration/Freeze-drying) D->E F Wash with Cold Water E->F G Dry Under Vacuum F->G H β-Spathulenol-β-Cyclodextrin Inclusion Complex G->H

Workflow for the encapsulation of β-Spathulenol with β-cyclodextrin.

Degradation Pathways

The antioxidant activity of sesquiterpenoids like β-Spathulenol is often attributed to their ability to scavenge free radicals. The degradation of β-Spathulenol likely proceeds through oxidative pathways.

G Potential Degradation Pathway of β-Spathulenol spath β-Spathulenol intermediate β-Spathulenol Radical spath->intermediate + R• stress Stress Factors (Light, Heat, O₂) stress->spath radical Free Radical (R•) products Oxidized Degradation Products intermediate->products + O₂ loss Loss of Biological Activity products->loss

A potential oxidative degradation pathway for β-Spathulenol.

By understanding the degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of their studies involving β-Spathulenol.

References

Technical Support Center: Troubleshooting Peak Tailing in β-Spathulenol Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of β-Spathulenol. The information is presented in a question-and-answer format to directly address specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how can I measure it?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] It is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. For many assays, peaks with an Asymmetry Factor up to 1.5 are considered acceptable, though ideal chromatography aims for a value of 1.0.

Q2: I am seeing peak tailing for β-Spathulenol in my Gas Chromatography (GC) analysis. What are the most likely causes?

A2: For a sesquiterpene alcohol like β-Spathulenol, the most common causes in GC are related to active sites within the system that can interact with the molecule's hydroxyl group. Key areas to investigate include:

  • Inlet Contamination: Active sites in a dirty or non-deactivated inlet liner can cause reversible adsorption.[3][4]

  • Column Activity: The stationary phase can degrade over time, or the front end of the column can become contaminated, exposing active sites.[3]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to tailing.[3][4][5]

  • Chemical Interactions: β-Spathulenol's tertiary alcohol group can interact with silanol groups or metal ions on glass or metal surfaces, causing adsorption.[6]

Q3: My β-Spathulenol peak is tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). What should I look for?

A3: In RP-HPLC, peak tailing for a moderately polar compound like β-Spathulenol is often due to secondary interactions with the stationary phase. The primary causes include:

  • Silanol Interactions: The hydroxyl group of β-Spathulenol can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns.[1][2][7] These interactions are a major cause of tailing for polar and basic compounds.[7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or within the packing can lead to peak distortion.[2][9] A void at the head of the column is also a common physical cause.[7]

  • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can lead to poor peak shape.[2][8]

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can introduce dead volume and cause peaks to tail.[2][8][9]

Q4: Could my sample injection technique be the cause of peak tailing?

A4: Yes, the injection process itself can significantly impact peak shape. Two common issues are:

  • Sample Overload: Injecting too high a concentration or volume of β-Spathulenol can saturate the stationary phase, leading to a broadened peak with a tailing appearance.[2][9][10]

  • Solvent Effects (GC): In splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper focusing of the analyte band on the column, causing peak distortion.[3][5]

Q5: When should I trim my GC column versus replacing it entirely?

A5: Column maintenance can often resolve tailing issues. A good practice is to first trim the column. Removing 10-20 cm from the inlet side can eliminate contaminated or degraded sections of the stationary phase.[5][11] If tailing persists after trimming and you have ruled out other system issues (like a contaminated liner), it is likely time to replace the column.[3]

Systematic Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting Workflow

A systematic approach is the most effective way to diagnose the root cause of peak tailing. The following workflow helps isolate the problem.

GC_Troubleshooting_Workflow start Peak Tailing Observed for β-Spathulenol inlet_check 1. Inlet Maintenance start->inlet_check liner Replace Liner, Septum, and O-ring inlet_check->liner column_check 2. Column Evaluation reinstall Check Installation Depth and Column Cut column_check->reinstall method_check 3. Method Parameters injection_vol Reduce Injection Volume/Concentration method_check->injection_vol temp Lower Initial Oven Temperature method_check->temp liner->column_check If not fixed resolved1 Problem Resolved liner->resolved1 If fixed trim Trim 15cm from Column Inlet trim->method_check If not fixed resolved2 Problem Resolved trim->resolved2 reinstall->trim If not fixed reinstall->resolved2 If fixed resolved3 Problem Resolved injection_vol->resolved3 replace_column Tailing Persists: Replace Column injection_vol->replace_column If not fixed temp->resolved3 temp->replace_column If not fixed

Caption: A step-by-step workflow for troubleshooting peak tailing in GC.

Guide 2: HPLC Troubleshooting and Chemical Interactions

In HPLC, secondary chemical interactions are a primary cause of tailing for molecules with active functional groups like β-Spathulenol.

HPLC_Interaction silanol Active Silanol Group (Si-OH) interaction Hydrogen Bonding (Adsorption) analyte β-Spathulenol with Tertiary Alcohol (R-OH) analyte->silanol elution Delayed Elution (Peak Tailing)

Caption: Interaction between β-Spathulenol and an active silanol site.

Data Presentation: Troubleshooting Summary Tables

These tables summarize potential causes, their relative impact, and recommended actions for resolving peak tailing.

Table 1: GC Troubleshooting Summary for β-Spathulenol

Potential Cause Likely Impact on Tailing Recommended Action Relevant Component
Contaminated/Active Inlet Liner High Replace with a new, deactivated liner.[3][4] Inlet
Column Contamination High Trim 10-20 cm from the front of the column.[3][5][11] Column
Improper Column Installation High Re-cut the column for a clean, square end and reinstall at the correct depth.[3][5] Column/Inlet
Leaks in the Flow Path Medium Check fittings and connections for leaks using an electronic leak detector. System
Sample Overload Medium Reduce the injection volume or dilute the sample.[4] Sample/Method
Solvent Polarity Mismatch Low-Medium Ensure the sample solvent is compatible with the stationary phase polarity.[3] Sample/Method

| Split Ratio Too Low | Low | Increase the split ratio to ensure efficient sample transfer.[3] | Method |

Table 2: HPLC Troubleshooting Summary for β-Spathulenol

Potential Cause Likely Impact on Tailing Recommended Action Relevant Component
Secondary Silanol Interactions High Use a highly deactivated, end-capped column or a modern hybrid-silica column.[7] Column
Column Void or Bed Deformation High Replace the column. A void can sometimes be fixed by reversing and flushing the column (without the detector).[7] Column
Extra-Column Dead Volume Medium Use shorter, narrower ID tubing; ensure fittings are properly seated.[2][8] System Hardware
Column Contamination/Frit Blockage Medium Flush the column with a strong solvent; if ineffective, replace the column.[2][9] Column
Sample Solvent/Mobile Phase Mismatch Medium Dissolve the sample in the mobile phase or a weaker solvent.[2][9] Sample/Method
Sample Overload Medium Reduce sample concentration or injection volume.[2][10] Sample/Method

| Metal Contamination | Low | Use a column with low metal content or passivate the system.[2][9] | Column/System |

Experimental Protocols

Protocol 1: Example GC-MS Method for Sesquiterpenoid Analysis

This protocol provides a typical starting point for analyzing β-Spathulenol and other sesquiterpenoids. Optimization may be required based on the specific instrument and sample matrix. Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile compounds like sesquiterpenes.[12]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split (e.g., 20:1 ratio) or Splitless, depending on sample concentration.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1.0 µL.

    • Liner: Deactivated, single-taper splitless liner with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute essential oil or extract in a suitable solvent like hexane or ethyl acetate to a final concentration of approximately 100-1000 ppm. Filter the sample using a 0.45 µm syringe filter to prevent contamination.[3]

References

Technical Support Center: Optimizing Cell Viability in Beta-Spathulenol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-Spathulenol in cytotoxicity assays. Our goal is to help you optimize your experimental workflow and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cytotoxicity assays?

This compound is a tricyclic sesquiterpene alcohol found in the essential oils of various plants. It has garnered interest in cancer research due to its demonstrated cytotoxic effects against several cancer cell lines.[1] Its potential mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of multidrug resistance pumps, making it a compound of interest for novel anticancer therapies.[2]

Q2: Which cytotoxicity assays are most suitable for evaluating this compound?

Standard colorimetric and fluorometric assays are commonly used to assess the cytotoxic effects of this compound. These include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

Current research suggests that this compound exerts its cytotoxic effects through multiple mechanisms:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells. Molecular docking studies suggest a strong interaction with the p53 tumor suppressor protein, a key regulator of apoptosis.[3] Activation of the p53 pathway can lead to cell cycle arrest and the initiation of the apoptotic cascade.

  • Inhibition of ABCB1 Efflux Pump: this compound can inhibit the function of the ABCB1 (P-glycoprotein) efflux pump.[2] This pump is often overexpressed in multidrug-resistant cancer cells and actively removes chemotherapeutic drugs from the cell. By inhibiting this pump, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.

Q4: Are there any known issues with this compound interfering with common cytotoxicity assays?

As with many natural compounds, there is a potential for interference with certain assay components. For instance, plant extracts have been known to interfere with the MTT assay, leading to false-positive results.[4][5] This can occur if the compound itself has reducing properties that can convert MTT to formazan, independent of cellular metabolic activity. It is crucial to include proper controls, such as a cell-free assay with this compound, to account for any direct chemical reduction of the assay reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cytotoxicity assays.

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in cell-free wells This compound may directly reduce MTT.Run a control plate with media and this compound at all tested concentrations, but without cells. Subtract the absorbance values of these wells from your experimental wells.
Contamination of reagents or media with bacteria or yeast.Use sterile technique and check reagents for contamination. Discard any contaminated materials.
Low absorbance readings across all wells Insufficient cell number.Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.
Incubation time with MTT is too short.Increase the incubation time to allow for sufficient formazan crystal formation.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.
"Edge effect" in 96-well plates due to evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High spontaneous LDH release in control wells Cells are unhealthy or were handled too aggressively during seeding.Use cells in the logarithmic growth phase and handle them gently during pipetting and plate preparation.
High cell density leading to cell death.Optimize the cell seeding density for your specific cell line.
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis.
Low cell number.Increase the number of cells seeded per well.
High background in media-only controls Serum in the culture medium contains LDH.Use a low-serum or serum-free medium during the assay or subtract the background LDH activity from the media control.
Apoptosis (Annexin V/PI) Assay Troubleshooting
Problem Possible Cause Solution
High percentage of necrotic cells in the control group Harsh cell handling (e.g., over-trypsinization, vigorous pipetting).Handle cells gently. Use a milder dissociation reagent if necessary.
Cells are overgrown or starved.Use cells from a healthy, sub-confluent culture.
No significant increase in apoptotic cells after treatment Concentration of this compound is too low or treatment time is too short.Perform a dose-response and time-course experiment to determine the optimal conditions.
The apoptotic pathway is not the primary mode of cell death.Consider performing other assays to investigate different cell death mechanisms like necrosis or autophagy.
Fluorescence compensation issues Incorrect setup of the flow cytometer.Use single-stained controls for each fluorochrome to set up proper compensation.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and related essential oils on various cancer cell lines, as reported in the literature.

Table 1: IC50 Values for Spathulenol

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
B16-F10Murine Melanoma1872[1]
HepG2Human Hepatocellular Carcinoma5272[1]
K562Human Chronic Myeloid Leukemia2572[1]
HL60Human Promyelocytic Leukemia3072[1]

Table 2: IC50 Values for Essential Oils Containing Spathulenol

Cell LineCancer TypeEssential Oil SourceSpathulenol Content (%)IC50 (µg/mL)Reference
SCC9Oral Squamous CarcinomaSpilanthes paniculata (flower)Not specified113.95[3]
Caco-2Colorectal AdenocarcinomaSalvia verticillata5.89>1000
HT-29Colon AdenocarcinomaSalvia verticillata5.89>1000
T-47DBreast Ductal CarcinomaSalvia verticillata5.89>1000

Note: The high IC50 values for Salvia verticillata essential oil suggest that at this concentration of spathulenol, it may not be the primary cytotoxic component.

Experimental Protocols

Detailed Protocol: MTT Assay for this compound Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell number, compound concentration, and incubation times is recommended for each specific cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using standard cell culture techniques.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic growth phase) seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. This compound Preparation (Stock solution and serial dilutions) treatment 4. Compound Treatment (Incubate for 24-72h) compound_prep->treatment seeding->treatment assay_add 5. Add Assay Reagent (e.g., MTT, LDH substrate) treatment->assay_add incubation 6. Incubation (Allow for color development) assay_add->incubation readout 7. Measure Readout (e.g., Absorbance, Fluorescence) incubation->readout calculation 8. Calculate % Viability readout->calculation ic50 9. Determine IC50 calculation->ic50

Caption: A flowchart illustrating the key steps in a typical cytotoxicity assay workflow for this compound.

signaling_pathway Putative Signaling Pathway of this compound-Induced Apoptosis cluster_cell Cancer Cell cluster_pump Multidrug Resistance spathulenol This compound p53 p53 Activation spathulenol->p53 Potential Interaction (Molecular Docking Data) abcb1 ABCB1 Efflux Pump spathulenol->abcb1 Inhibition bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion Promotes Permeabilization bcl2->mitochondrion Inhibits Permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis chemo Chemotherapeutic Drugs abcb1->chemo Efflux

Caption: A proposed signaling pathway for this compound-induced apoptosis and its role in overcoming multidrug resistance.

References

Technical Support Center: Quantification of beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the quantification of beta-Spathulenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a tricyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₄O. It is a naturally occurring compound found in various plants and essential oils. Accurate quantification of this compound is crucial for the quality control of natural products, standardization of herbal medicines, and for research into its potential pharmacological activities.

Q2: What are the most common analytical methods for this compound quantification?

A2: The most prevalent and reliable methods for the identification and quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC-MS is often preferred due to its high sensitivity and ability to identify compounds based on their mass spectra, which is particularly useful for resolving co-eluting compounds.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS is another widely used technique that minimizes solvent use and can reduce matrix interference.

Q3: What are the primary sources of interference in this compound analysis?

A3: The primary sources of interference include:

  • Co-eluting Compounds: Other sesquiterpenes or compounds within the sample matrix may have similar retention times to this compound, leading to overlapping peaks in the chromatogram.

  • Matrix Effects: The complexity of the sample matrix (e.g., plant extracts, biological fluids) can suppress or enhance the analytical signal, leading to inaccurate quantification.

  • Analyte Loss: this compound, like other terpenes, is volatile. Analyte loss can occur during sample collection, storage, and preparation due to evaporation.

  • Thermal Degradation: High temperatures in the GC inlet can cause thermal degradation of terpenes, potentially forming artifacts that can interfere with the analysis or lead to underestimation of the target analyte.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the this compound peak can be confirmed by:

  • Mass Spectrometry (MS): Comparing the acquired mass spectrum of the peak with a reference spectrum from a spectral library (e.g., NIST). The molecular ion peak for this compound is observed at m/z 220, with other characteristic fragment ions at m/z 205, 187, 159, 145, 119, 91, 69, and 43.[3]

  • Retention Index (RI): Comparing the Kovats Retention Index of the peak with published values. For this compound, the semi-standard non-polar Kovats RI is reported to be around 1576-1582.[4]

  • Co-injection with a Standard: Spiking the sample with a certified reference standard of this compound and observing the enhancement of the corresponding peak.

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution

Symptoms:

  • Broad or tailing peaks for this compound.

  • Shoulders on the this compound peak, indicating an overlapping compound.

  • Inconsistent quantification results.

Possible Causes and Solutions:

CauseSolution
Inadequate Chromatographic Separation Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[5]
Increase the length or use a more selective GC column. A longer column provides more theoretical plates and better separation. A column with a different stationary phase chemistry may also improve selectivity.
For complex matrices, consider using two-dimensional gas chromatography (GCxGC) for enhanced separation.
Co-eluting Isomers or Structurally Similar Compounds Utilize GC-MS and employ extracted ion chromatograms (EICs) for quantification using a unique and abundant ion for this compound. This can help differentiate it from co-eluting compounds with different mass spectra.
Improper Column Installation Ensure the GC column is installed correctly in the inlet and detector, with the proper insertion depth to avoid dead volume and peak tailing.[6]

Troubleshooting Workflow for Co-elution:

Troubleshooting workflow for addressing co-elution issues.
Issue 2: Low or Inconsistent Recovery of this compound

Symptoms:

  • Lower than expected concentrations of this compound.

  • High variability in results between replicate samples.

Possible Causes and Solutions:

CauseSolution
Analyte Loss During Sample Preparation Minimize heat exposure during sample preparation. If grinding solid samples, consider cryogenic grinding. Keep samples and extraction solvents chilled.[2]
Reduce the time between sample preparation and analysis. Store extracts at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials.
Inefficient Extraction Choose an appropriate extraction method for your sample matrix. For volatile compounds like this compound, headspace SPME can be very effective. For solid matrices, solvent extraction or hydrodistillation are common, though the latter can lead to thermal degradation of some compounds.
Optimize extraction parameters such as solvent type, extraction time, and temperature.
Matrix Effects Perform a matrix-matched calibration or use the standard addition method to compensate for matrix-induced signal suppression or enhancement.
Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before GC analysis.
Adsorption to Active Sites In the GC inlet, use a deactivated liner and replace it regularly. Perform routine inlet maintenance.[6]
If peak tailing is observed, there may be active sites on the GC column. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column.

Comparison of Common Extraction Techniques for Terpenes:

Extraction MethodAdvantagesDisadvantagesBest Suited For
Solvent Extraction Can be quantitative if optimized.Can co-extract interfering matrix components. Requires solvent evaporation which can lead to loss of volatile analytes.Solid and semi-solid matrices.
Hydrodistillation Effective for extracting essential oils from plant material.High temperatures can cause thermal degradation and artifact formation. Time-consuming.Bulk extraction of essential oils from plant material.
Headspace Solid-Phase Microextraction (SPME) Solvent-free, simple, and can be automated. Reduces matrix interference.Competitive adsorption on the fiber can occur. Fiber-to-fiber variability. Requires matrix-matched calibration for accurate quantification.Analysis of volatile and semi-volatile compounds in solid, liquid, and gaseous samples.

Experimental Protocols

Protocol 1: Quantification of this compound using HS-SPME-GC-MS

This protocol provides a general workflow for the quantification of this compound in a solid plant matrix. Method optimization and validation are required for specific applications.

1. Sample Preparation:

  • Homogenize the dried plant material to a fine powder. For fresh material, cryogenic grinding is recommended to prevent the loss of volatile compounds.

  • Accurately weigh approximately 0.1 g of the homogenized sample into a 20 mL headspace vial.

2. Calibration Standards:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Create a series of calibration standards by spiking known amounts of the stock solution onto blank matrix samples in headspace vials. This constitutes a matrix-matched calibration curve.

3. HS-SPME Procedure:

  • Place the sample and calibration vials in the autosampler tray of the HS-SPME system.

  • Equilibrate the vials at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes).

4. GC-MS Analysis:

  • Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/minute.

    • Final hold: Hold at 240°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring key ions of this compound (e.g., m/z 220, 205, 159).

5. Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum.

  • Integrate the peak area of the target ion for this compound in both the samples and the calibration standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram:

Experimental_Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) HS_SPME Headspace SPME (Equilibration, Extraction) Sample_Prep->HS_SPME Spiking Spiking for Calibration Curve (Matrix-Matched) Spiking->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Peak ID, Integration, Quantification) GC_MS->Data_Analysis Result Final Concentration of This compound Data_Analysis->Result

Workflow for this compound quantification via HS-SPME-GC-MS.

References

Technical Support Center: Refining Purification Methods for Beta-Spathulenol Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for beta-Spathulenol isolates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent methods for purifying this compound, a sesquiterpenoid alcohol, involve various chromatographic techniques. These include:

  • Silica Gel Column Chromatography: A standard and widely used method for the separation of medium-polarity compounds like sesquiterpenoids.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is employed for high-resolution separation and purification.[4][5][6]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective liquid-liquid chromatography technique that avoids irreversible sample adsorption and is well-suited for separating complex mixtures of natural products like sesquiterpenoids.[7][8]

  • Gas Chromatography (GC): While primarily an analytical technique for assessing purity, preparative GC can be used for the purification of volatile compounds like this compound.[9][10]

Q2: I am observing low yields of this compound after purification. What are the potential causes?

A2: Low yields in sesquiterpenoid purification can be a significant challenge.[11] Potential causes include:

  • Irreversible Adsorption: During silica gel chromatography, highly active sites on the silica can lead to the irreversible adsorption of the compound.

  • Compound Instability: this compound may be sensitive to acidic conditions, which can be present on silica gel, or to heat, leading to degradation.

  • Incomplete Elution: The chosen solvent system may not be optimal for completely eluting this compound from the column.

  • Multiple Purification Steps: Each successive purification step will inevitably lead to some loss of the product.

Q3: How can I monitor the purification process and identify fractions containing this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of fractions collected from column chromatography.[12][13][14] Specific visualization reagents can be used to detect sesquiterpenoids on the TLC plate. A common general-purpose stain is p-anisaldehyde, which reacts with many functional groups to produce colored spots upon heating.[14][15] For purity analysis of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both retention time and mass spectral data for compound identification.[11][16][17][18]

Troubleshooting Guides

Problem 1: Co-elution of this compound with Other Sesquiterpenoids

Symptoms:

  • GC-MS analysis of a purified fraction shows a single peak in one-dimensional GC, but the mass spectrum indicates the presence of multiple compounds.

  • NMR analysis of the purified fraction reveals signals that are inconsistent with a pure sample of this compound.

Possible Causes:

  • Many sesquiterpenoids have similar polarities and structures, making their separation by conventional chromatography challenging.

  • Isomers of this compound or other sesquiterpenoids with similar retention times may be present in the initial extract.

Solutions:

SolutionDescription
Optimize Column Chromatography Parameters Increase the column length for better resolution. Use silica gel with a smaller particle size to increase the surface area for interaction.[1]
Modify the Mobile Phase Employ a gradient elution with a shallow gradient of a more polar solvent to improve the separation of closely eluting compounds.
High-Speed Counter-Current Chromatography (HSCCC) This technique offers excellent resolving power for compounds with similar polarities. The choice of a suitable two-phase solvent system is crucial for successful separation. For sesquiterpenoids, systems like n-hexane-ethyl acetate-methanol-water are often effective.[7] The addition of silver ions to the solvent system can enhance the separation of unsaturated compounds.[19]
Two-Dimensional Gas Chromatography (GCxGC) For analytical confirmation of co-elution and for preparative separation of small quantities, GCxGC provides significantly higher resolution than single-dimension GC.
Problem 2: Peak Tailing in HPLC Analysis

Symptoms:

  • The this compound peak in the HPLC chromatogram is asymmetrical, with a pronounced "tail" extending from the back of the peak.

Possible Causes:

  • Secondary Interactions: Silanol groups on the surface of the C18 stationary phase can interact with the hydroxyl group of this compound, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: While less critical for neutral compounds like this compound, the pH can affect the silica support.

Solutions:

SolutionDescription
Use an End-Capped Column Employ a C18 column that has been "end-capped" to block the residual silanol groups, thereby reducing secondary interactions.
Add a Competitive Base Adding a small amount of a weak base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
Optimize Sample Concentration Dilute the sample to ensure that the column is not overloaded.
Adjust Mobile Phase Composition Experiment with different solvent ratios (e.g., methanol/water vs. acetonitrile/water) to find the optimal conditions for symmetrical peak shape.

Quantitative Data Summary

The following tables provide representative data for the purification of sesquiterpenoids using different chromatographic techniques. Note that specific values for this compound may vary depending on the starting material and experimental conditions.

Table 1: Representative Yield and Purity from HSCCC Purification of Sesquiterpenoids

CompoundStarting Material (mg)Solvent System (v/v/v/v)Yield (mg)Purity (%)Reference
Eupalinolide A540n-hexane-ethyl acetate-methanol-water (1:4:2:3)17.997.9
Eupalinolide B540n-hexane-ethyl acetate-methanol-water (1:4:2:3)19.397.1[20]
β-elemene500n-hexane-methanol-silver nitrate solution (10:9.5:0.5)54.197.1
Germacrene A500n-hexane-methanol-silver nitrate solution (10:9.5:0.5)28.595.2[19]

Table 2: GC-MS Analysis of Essential Oils Containing Spathulenol

Plant SourceSpathulenol Content (%)Other Major ComponentsReference
Moluccella aucheri63.3Bicyclogermacrene (3.7%), Phytol (3.5%)[21]
Jatropha gossypifolia3.63Isosativene (4.08%), α-copaene (5.87%)[18]
Kundmannia anatolica17.40 - 19.53Curdione (4.59%), Apritone (4.43%)[16]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Enrichment
  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2 cm diameter, 40 cm length).

    • Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent like hexane.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.[1][22]

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a non-polar solvent (e.g., hexane).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a silica gel TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (if applicable) and by staining with a p-anisaldehyde solution followed by gentle heating.[14][15]

    • Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

Protocol 2: Reverse-Phase HPLC for Final Purification
  • System Preparation:

    • Use a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Prepare the mobile phase, which typically consists of a mixture of methanol or acetonitrile and water.[5]

    • Degas the mobile phase thoroughly before use.

  • Method Development:

    • Start with an isocratic elution (e.g., 80:20 methanol:water) and adjust the solvent ratio to achieve a reasonable retention time for this compound (typically 5-15 minutes).

    • If co-eluting impurities are present, develop a gradient elution method, starting with a higher percentage of water and gradually increasing the percentage of the organic solvent.

  • Sample Injection:

    • Dissolve the enriched fraction from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject a small volume (e.g., 10-20 µL) onto the column.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (a low wavelength like 210 nm is often used for compounds with limited chromophores).

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Analyze the collected fraction by analytical HPLC and GC-MS to confirm its purity.

Visualizations

Experimental_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect & Monitor Enriched_Fraction Enriched this compound Fraction TLC_Analysis->Enriched_Fraction Combine Fractions RP_HPLC Reverse-Phase HPLC Enriched_Fraction->RP_HPLC Purity_Assessment GC-MS Purity Assessment RP_HPLC->Purity_Assessment Collect Peak Pure_Isolate Pure this compound Isolate Purity_Assessment->Pure_Isolate Confirm Purity Troubleshooting_Coelution Start Co-elution Observed in 1D-GC/HPLC Decision1 Modify Column Chromatography? Start->Decision1 Option1 Increase Column Length / Use Smaller Particles Decision1->Option1 Yes Option2 Implement a Shallow Gradient Elution Decision1->Option2 Yes Decision2 Alternative Technique? Decision1->Decision2 No Resolution Improved Resolution Option1->Resolution Option2->Resolution HSCCC High-Speed Counter-Current Chromatography (HSCCC) Decision2->HSCCC Yes GCxGC Two-Dimensional Gas Chromatography (GCxGC) Decision2->GCxGC Yes HSCCC->Resolution GCxGC->Resolution

References

Technical Support Center: Enhancing the Stability of beta-Spathulenol in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data exists for the stability of beta-Spathulenol. The following guidance is based on established principles for stabilizing sesquiterpenes and other volatile, lipophilic compounds. Researchers should adapt and optimize these recommendations for their specific formulations.

Troubleshooting Guides & FAQs

This section addresses common issues researchers may encounter when formulating with this compound.

Issue / Question Potential Cause(s) Troubleshooting / Recommended Action
Loss of this compound potency over time. - Oxidation: Exposure to air can lead to oxidative degradation. - Thermal Degradation: High temperatures can cause decomposition. - pH Instability: Highly acidic or alkaline conditions may catalyze degradation reactions.- Incorporate Antioxidants: Add antioxidants such as BHT, BHA, or Vitamin E to the formulation. - Control Storage Temperature: Store formulations at controlled room temperature or under refrigeration, away from direct heat sources. - Optimize pH: Aim for a neutral pH in aqueous formulations, as sesquiterpene lactones have shown instability in acidic and alkaline media[1].
Phase separation or poor solubility of this compound in aqueous formulations. - Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility.- Encapsulation: Utilize techniques like liposomal encapsulation or cyclodextrin complexation to improve solubility and stability[2]. - Use of Co-solvents: Incorporate pharmaceutically acceptable co-solvents to enhance solubility.
Inconsistent analytical results for this compound concentration. - Volatility: this compound is a volatile compound, which can lead to loss during sample preparation and analysis. - Adsorption: The compound may adsorb to container surfaces.- Optimize Analytical Method: Use a validated GC-MS method with appropriate internal standards for accurate quantification. Keep samples chilled to minimize volatilization. - Use Inert Containers: Store samples and formulations in glass or other inert containers to minimize adsorption.
Discoloration or odor change in the formulation. - Degradation Products: Formation of degradation products can alter the appearance and smell of the formulation.- Investigate Degradation Pathway: Use analytical techniques like GC-MS to identify potential degradation products. - Implement Stabilization Strategies: Employ the stabilization techniques mentioned above (antioxidants, encapsulation, pH control) to prevent degradation.

Quantitative Data Summary

Compound/Formulation Condition Observation Reference
Sesquiterpene Lactones (in Arnica tincture)Storage at +4°C, +25°C, and +30°C for 3 yearsDecrease in active compounds by 13%, 32%, and 37% respectively, indicating temperature-dependent degradation.[3]
Linalool (a monoterpenoid alcohol)Thermal degradationDehydroxylation and cyclization occur at elevated temperatures.[4]
Linalool in β-cyclodextrin microcapsulesAccelerated dry-heat aging test at 105°CMicroencapsulation significantly slowed down the emission and degradation of linalool.[4]

Experimental Protocols

Protocol 1: Encapsulation of this compound in β-Cyclodextrin

This protocol is a general guideline for the co-precipitation method, which can be adapted for this compound.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Methodology:

  • Prepare a saturated solution of β-cyclodextrin in a 25% ethanol-water solution at 50°C with constant stirring.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution dropwise to the β-cyclodextrin solution while maintaining stirring and temperature.

  • Continue stirring for several hours to allow for the formation of inclusion complexes.

  • Cool the mixture to room temperature and then store at 4°C overnight to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed this compound and β-cyclodextrin.

  • Dry the resulting powder using a freeze-dryer or in a vacuum oven at a low temperature.

  • Characterize the inclusion complex for encapsulation efficiency using a validated analytical method such as GC-MS.

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol describes a general thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Sonication equipment (probe or bath)

  • Extrusion equipment (optional)

Methodology:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of lipids to this compound will need to be optimized.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This can be done by gentle shaking or vortexing. This process will form multilamellar vesicles (MLVs).

  • To produce smaller vesicles, sonicate the MLV suspension using a bath or probe sonicator. The duration and power of sonication will affect the final vesicle size.

  • (Optional) For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.

  • Analyze the liposomal formulation for encapsulation efficiency, particle size, and stability.

Visualizations

experimental_workflow cluster_encapsulation Encapsulation Strategy start This compound formulation Formulation with Excipients start->formulation encapsulation_choice Choose Encapsulation Method formulation->encapsulation_choice liposomes Liposomal Encapsulation encapsulation_choice->liposomes Aqueous Systems cyclodextrin Cyclodextrin Complexation encapsulation_choice->cyclodextrin Aqueous/Solid Systems stabilized_product Stabilized this compound Formulation liposomes->stabilized_product cyclodextrin->stabilized_product

Caption: Workflow for selecting an encapsulation strategy for this compound.

degradation_pathway beta_spathulenol This compound degradation_products Degradation Products (e.g., oxidation, isomerization products) beta_spathulenol->degradation_products Degradation stress_factors Stress Factors (Heat, Light, Oxygen, Extreme pH) stress_factors->degradation_products loss_of_activity Loss of Biological Activity degradation_products->loss_of_activity

Caption: Potential degradation pathway for this compound under stress conditions.

References

dealing with co-eluting compounds in beta-Spathulenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of beta-Spathulenol, with a specific focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a tricyclic sesquiterpene alcohol found in the essential oils of various plants.[1] Its analysis is crucial for the quality control of essential oils, phytochemical studies, and for exploring its potential therapeutic properties, which include antioxidant, anti-inflammatory, and antimicrobial activities.

Q2: What is the primary analytical method for this compound analysis?

A2: The primary analytical method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the separation and identification of volatile and semi-volatile compounds present in complex mixtures like essential oils.[2]

Q3: What are the main challenges in the GC-MS analysis of this compound?

A3: The main challenge in the GC-MS analysis of this compound is co-elution with other structurally similar sesquiterpenoids. Due to the complexity of essential oil matrices, multiple compounds can have very similar retention times, leading to overlapping chromatographic peaks and making accurate identification and quantification difficult.[1][3]

Q4: Which compounds commonly co-elute with this compound?

A4: Several sesquiterpenoid alcohols and oxides are known to co-elute with this compound under standard GC-MS conditions. The most frequently reported co-eluting compounds include:

  • Caryophyllene oxide: A common component in many essential oils where spathulenol is also present.[4][5]

  • Globulol: An isomer of spathulenol that often elutes in close proximity.[6][7]

  • Viridiflorol: Another sesquiterpenoid alcohol that can be difficult to separate from spathulenol.[3][7]

  • Ledol: A sesquiterpene alcohol that may also co-elute depending on the chromatographic conditions.

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues encountered during the analysis of this compound.

Problem: Poor resolution between this compound and a suspected co-eluting peak.

Solution Workflow:

CoElution_Troubleshooting start Start: Co-elution Suspected confirm 1. Confirm Co-elution start->confirm method_dev 2. Chromatographic Method Optimization confirm->method_dev If confirmed sample_prep 3. Sample Preparation Optimization method_dev->sample_prep If resolution is still poor end End: Resolution Achieved method_dev->end If successful sub_method1 a. Modify Temperature Program (Slower ramp rate) method_dev->sub_method1 sub_method2 b. Change GC Column (Different polarity) method_dev->sub_method2 sub_method3 c. Adjust Carrier Gas Flow Rate method_dev->sub_method3 advanced_tech 4. Advanced Analytical Techniques sample_prep->advanced_tech For highly complex matrices sample_prep->end If successful sub_prep1 a. Solid-Phase Microextraction (SPME) (Selective fiber) sample_prep->sub_prep1 sub_prep2 b. Fractionation sample_prep->sub_prep2 advanced_tech->end

Workflow for troubleshooting co-elution issues in this compound analysis.

Step 1: Confirm Co-elution

  • Action: Carefully examine the mass spectrum across the entirety of the chromatographic peak. A changing mass spectrum profile from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.

  • Tool: Utilize extracted ion chromatograms (EICs) for characteristic ions of this compound (e.g., m/z 205, 187, 159, 105) and suspected co-eluting compounds (e.g., for caryophyllene oxide: m/z 205, 187, 173, 93). If the peak shapes in the EICs are not perfectly symmetrical and aligned, co-elution is likely.

Step 2: Chromatographic Method Optimization

  • a. Modify the GC Oven Temperature Program:

    • Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.[8]

    • Action: Decrease the temperature ramp rate in the region where this compound elutes. For example, if this compound elutes at around 180°C with a 10°C/min ramp, try reducing the ramp rate to 2-3°C/min in the 160-200°C range.

  • b. Change the GC Column:

    • Rationale: Utilizing a column with a different stationary phase polarity can alter the elution order and improve separation.[9] If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a mid-polar or polar column (e.g., DB-17ms, DB-WAX) can resolve the co-elution.

    • Action: Analyze the sample on a column of different polarity. Compare the resulting chromatograms to assess the separation of this compound from the interfering compound.

  • c. Adjust Carrier Gas Flow Rate:

    • Rationale: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency and, consequently, resolution.

    • Action: Perform a van Deemter analysis by injecting the sample at different flow rates (e.g., 0.8, 1.0, 1.2, 1.5 mL/min) to determine the optimal flow rate for the separation of the compounds of interest.

Step 3: Sample Preparation Optimization

  • a. Solid-Phase Microextraction (SPME):

    • Rationale: SPME is a solvent-free extraction technique that can be optimized for the selective extraction of target analytes.[10] The choice of fiber coating can influence the extraction efficiency of different compounds based on their polarity and volatility.

    • Action: Experiment with different SPME fiber coatings. For sesquiterpenoids, fibers such as Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) are often used.[11][12] Optimizing extraction time and temperature can also improve selectivity.

  • b. Fractionation:

    • Rationale: For highly complex samples, pre-fractionation of the essential oil using techniques like column chromatography can simplify the mixture before GC-MS analysis.

    • Action: Perform column chromatography using silica gel with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the essential oil into fractions with different polarities. Analyze the fractions containing this compound by GC-MS.

Step 4: Advanced Analytical Techniques

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS):

    • Rationale: GCxGC provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC.[13][14] It is a powerful tool for separating co-eluting compounds in complex matrices like essential oils.

    • Action: If available, utilize a GCxGC system. A common setup involves a non-polar column in the first dimension and a polar column in the second dimension. This orthogonal separation mechanism is highly effective at resolving overlapping peaks.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Separation of this compound and Common Co-eluting Compounds

This protocol is a starting point for method development and may require further optimization based on the specific sample matrix and instrumentation.

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA standard non-polar column suitable for essential oil analysis.
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.0 mL/min (constant flow)A typical starting flow rate for good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µL (split ratio 50:1)Adjust split ratio based on sample concentration.
Oven Program - Initial: 60 °C, hold for 2 min- Ramp 1: 3 °C/min to 180 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minA slow initial ramp rate enhances separation of sesquiterpenoids.[7]
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.
Mass Range m/z 40-400Covers the mass range of most essential oil components.

Data Analysis:

  • Identify this compound and co-eluting compounds by comparing their mass spectra and Kovats Retention Indices (RI) with literature values and spectral libraries (e.g., NIST, Wiley). The Kovats RI for this compound on a non-polar column is approximately 1578.[15]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Essential Oil Analysis

This protocol provides a general procedure for the extraction of volatile and semi-volatile compounds from a plant matrix.

ParameterSettingRationale
SPME Fiber 100 µm Polydimethylsiloxane (PDMS)A non-polar fiber suitable for the extraction of a wide range of volatile and semi-volatile compounds.[11]
Sample 0.5 g of ground plant material in a 20 mL headspace vialA representative sample amount.
Extraction Temp 60 °CIncreases the volatility of sesquiterpenoids, enhancing their extraction.[11]
Extraction Time 30 minAllows for sufficient equilibration of analytes between the sample and the fiber.
Desorption Temp 250 °CEnsures complete transfer of analytes from the fiber to the GC inlet.
Desorption Time 2 minSufficient time for desorption.

Quantitative Data Summary

The following table summarizes the typical Kovats Retention Indices (RI) for this compound and its common co-eluting compounds on a non-polar (DB-5ms or equivalent) column. These values are crucial for tentative peak identification.

CompoundKovats Retention Index (Non-polar column)
This compound ~ 1578
Caryophyllene oxide ~ 1582
Globulol ~ 1590
Viridiflorol ~ 1592
Ledol ~ 1600

Note: Retention indices can vary slightly between different instruments and analytical conditions.

Signaling Pathways and Workflows

Chiral_Analysis_Workflow start Start: Racemic Spathulenol Mixture separation Chiral GC Separation start->separation detection Mass Spectrometry Detection separation->detection enantiomer1 Enantiomer 1 detection->enantiomer1 enantiomer2 Enantiomer 2 detection->enantiomer2 quantification Quantification of Each Enantiomer enantiomer1->quantification enantiomer2->quantification end End: Enantiomeric Ratio Determined quantification->end

Workflow for the chiral analysis of this compound enantiomers.

Chiral Analysis of this compound

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers).[12] These enantiomers may exhibit different biological activities. Chiral gas chromatography is the technique used to separate and quantify these isomers. This typically involves using a GC column with a chiral stationary phase (e.g., derivatized cyclodextrins). The different interactions of the enantiomers with the chiral stationary phase lead to their separation, allowing for the determination of the enantiomeric ratio in a sample.[16]

References

Technical Support Center: Improving the Resolution of beta-Spathulenol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of beta-Spathulenol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of this important sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.

  • Diastereomeric Crystallization: This indirect method involves derivatizing the this compound enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Q2: this compound is a tertiary alcohol. Does this present any specific challenges for resolution?

A2: Yes, the tertiary nature of the hydroxyl group in this compound presents specific challenges. The steric hindrance around the chiral center can make it difficult for enzymes to access the hydroxyl group in enzymatic resolutions. For diastereomeric crystallization, the reactivity of the tertiary alcohol needs to be considered when choosing a derivatizing agent and reaction conditions. In chiral HPLC, the lack of other functional groups near the stereocenter means that the choice of chiral stationary phase is critical for achieving good separation.

Q3: What type of chiral HPLC column is recommended for separating this compound enantiomers?

A3: For sesquiterpenoids and other cyclic tertiary alcohols, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often a good starting point. Columns like Chiralcel® OD-H or Chiralpak® AD-H have shown success in separating similar compounds. It is recommended to screen a few different polysaccharide-based columns under normal phase conditions to find the optimal separation.

Q4: What are suitable chiral derivatizing agents for the diastereomeric crystallization of this compound?

A4: Since this compound is an alcohol, chiral carboxylic acids or their activated derivatives are suitable for forming diastereomeric esters. Commonly used agents include:

  • (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)

  • (R)- or (S)-Camphanic acid

  • (1R)-(-)- or (1S)-(+)-Camphor-10-sulfonic acid The choice of the resolving agent will depend on the crystallization properties of the resulting diastereomeric esters.

Q5: Which enzymes are typically used for the kinetic resolution of tertiary alcohols like this compound?

A5: Lipases are the most commonly used enzymes for the kinetic resolution of alcohols. For tertiary alcohols, Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is a frequent choice due to its broad substrate scope and good enantioselectivity. Other lipases from Pseudomonas cepacia or Candida rugosa could also be screened for activity.

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause Troubleshooting Steps
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Low column efficiency.- Screen different polysaccharide-based CSPs.- Optimize the mobile phase by varying the ratio of the organic modifiers (e.g., isopropanol, ethanol in hexane).- Add a small amount of an acidic or basic additive to the mobile phase.- Lower the flow rate to increase interaction time with the CSP.- Check the column's performance with a standard to ensure it is not degraded.
Peak tailing or broad peaks - Strong interaction of the analyte with the stationary phase.- Sample overload.- Extra-column band broadening.- Add a more polar solvent to the mobile phase to reduce strong interactions.- Inject a smaller sample volume or a more dilute sample.- Ensure all tubing and connections in the HPLC system are of appropriate dimensions and properly fitted.
Inconsistent retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and degas it properly.- Use a column oven to maintain a constant temperature.
Ghost peaks - Contamination in the sample or mobile phase.- Carryover from previous injections.- Run a blank gradient to check for contaminants in the mobile phase.- Ensure proper sample preparation and filtration.- Implement a robust needle wash procedure in the autosampler.
Diastereomeric Crystallization
Problem Possible Cause Troubleshooting Steps
No crystal formation - Solution is not supersaturated.- Inappropriate solvent system.- Concentrate the solution by slow evaporation.- Cool the solution slowly.- Add a seed crystal of the desired diastereomer.- Screen a variety of solvents with different polarities.
Formation of an oil instead of crystals - Compound is "oiling out" due to high solubility or impurities.- Cooling rate is too fast.- Use a less polar solvent or a solvent mixture.- Ensure the starting material is of high purity.- Decrease the cooling rate to allow for ordered crystal lattice formation.
Low diastereomeric excess (de) of the crystallized product - Co-crystallization of both diastereomers.- Inefficient separation of the diastereomers.- Perform multiple recrystallizations to improve purity.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Analyze the phase diagram of the diastereomeric mixture to determine the optimal crystallization conditions.
Difficulty in cleaving the chiral auxiliary - Harsh cleavage conditions causing racemization.- Incomplete reaction.- Use mild hydrolysis conditions (e.g., mild acid or base) to cleave the ester linkage.- Monitor the reaction progress by TLC or HPLC to ensure complete cleavage.- Purify the cleaved this compound carefully to remove the chiral auxiliary.
Enzymatic Kinetic Resolution
Problem Possible Cause Troubleshooting Steps
Low or no enzyme activity - Enzyme denaturation.- Inappropriate solvent.- Presence of enzyme inhibitors.- Ensure the reaction temperature is within the optimal range for the enzyme.- Use a non-polar organic solvent that does not denature the enzyme (e.g., hexane, toluene).- Purify the racemic this compound to remove any potential inhibitors.
Low enantioselectivity (low E-value) - The chosen enzyme is not selective for the substrate.- Suboptimal reaction conditions.- Screen a variety of lipases.- Optimize the reaction temperature; lower temperatures often increase enantioselectivity.- Try different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Slow reaction rate - Low enzyme concentration.- Poor substrate solubility.- Steric hindrance of the tertiary alcohol.- Increase the amount of enzyme.- Choose a solvent in which the substrate is more soluble.- Consider using a modified enzyme or a different type of biocatalyst.
Difficulty in separating the product from the unreacted enantiomer - Similar polarities of the acylated and unacylated forms.- Use column chromatography with a suitable solvent gradient to separate the ester from the alcohol.- The difference in polarity should be sufficient for a good separation on silica gel.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol (IPA). Start with a ratio of 90:10 (v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Optimization: If the initial conditions do not provide baseline separation, systematically vary the percentage of IPA in the mobile phase (e.g., 5%, 15%, 20%). A lower percentage of the polar modifier generally increases retention and may improve resolution.

Protocol 2: Diastereomeric Crystallization
  • Derivatization:

    • In a round-bottom flask, dissolve racemic this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a chiral derivatizing agent, such as (1S)-(+)-camphanic chloride (1.1 eq), and a non-nucleophilic base like pyridine (1.2 eq).

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Crystallization:

    • Dissolve the crude diastereomeric esters in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Analyze the diastereomeric purity of the crystals by ¹H NMR or achiral HPLC.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified diastereomeric ester in a suitable solvent like methanol.

    • Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Remove the solvent, add water, and extract the enantiomerically enriched this compound with a non-polar solvent like ether.

    • Purify the product by column chromatography.

Protocol 3: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a vial, add racemic this compound (1.0 eq), an acyl donor such as vinyl acetate (2.0 eq), and a suitable organic solvent (e.g., toluene).

    • Add the immobilized lipase, for example, Novozym® 435 (typically 10-20% by weight of the substrate).

  • Reaction:

    • Shake the reaction mixture at a constant temperature (e.g., 40 °C) in an incubator shaker.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and the product.

  • Work-up and Separation:

    • When the reaction reaches approximately 50% conversion, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acylated product from the unreacted this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Hypothetical Chiral HPLC Screening Results for this compound Resolution

Chiral Stationary Phase Mobile Phase (Hexane:IPA) Retention Time (min) Resolution (Rs)
Chiralcel® OD-H95:5t₁= 12.5, t₂= 14.21.8
Chiralpak® AD-H95:5t₁= 15.1, t₂= 16.01.1
Chiralcel® OJ-H90:10t₁= 10.8, t₂= 11.50.9
Chiralpak® IC90:10No separationN/A

Table 2: Example Data for Enzymatic Kinetic Resolution of a Tertiary Alcohol

Enzyme Acyl Donor Solvent Time (h) Conversion (%) eesubstrate (%) eeproduct (%) E-value
Novozym® 435Vinyl AcetateToluene2448>9995>200
Lipase from P. cepaciaIsopropenyl AcetateHexane4835758825
Lipase from C. rugosaVinyl AcetateToluene721520353

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results racemic_beta Racemic This compound dissolve Dissolve in Mobile Phase racemic_beta->dissolve inject Inject Sample dissolve->inject column Chiral Column inject->column detect UV Detector column->detect chromatogram Chromatogram with Separated Peaks detect->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2

Caption: Workflow for Chiral HPLC Resolution.

Experimental_Workflow_Diastereomeric_Crystallization racemic_beta Racemic this compound derivatization Derivatization racemic_beta->derivatization chiral_agent Chiral Derivatizing Agent chiral_agent->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers crystallization Crystallization diastereomers->crystallization crystals Crystals of one Diastereomer crystallization->crystals filtrate Filtrate with other Diastereomer crystallization->filtrate cleavage1 Cleavage crystals->cleavage1 cleavage2 Cleavage filtrate->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2

Caption: Diastereomeric Crystallization Workflow.

Experimental_Workflow_Enzymatic_Resolution cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemic_beta Racemic This compound reaction Kinetic Resolution racemic_beta->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Lipase enzyme->reaction mixture Mixture of Acylated and Unreacted Enantiomer reaction->mixture chromatography Column Chromatography mixture->chromatography enantiomer1 Unreacted Enantiomer chromatography->enantiomer1 enantiomer2 Acylated Enantiomer chromatography->enantiomer2

Caption: Enzymatic Kinetic Resolution Workflow.

Validation & Comparative

A Comparative Guide to the Bioactivity of Beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of beta-spathulenol, a prominent sesquiterpenoid alcohol found in the essential oils of various plants. While the primary focus of available research has been on this compound, this document also addresses its isomers where data is available and highlights areas for future investigation.

Introduction to Spathulenol and its Isomers

Spathulenol is a tricyclic sesquiterpenoid with a complex stereochemistry, leading to the existence of several isomers, including alpha-spathulenol and gamma-spathulenol. This compound is the most commonly occurring and extensively studied of these isomers. It is recognized for a wide range of biological activities, making it a compound of significant interest in pharmacology and drug development.

Comparative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivity of this compound. Due to a significant lack of published research on the isolated isomers, a direct comparative table is not feasible at this time. The data presented below is for this compound.

Table 1: Cytotoxic Activity of this compound
Cell LineAssayIC50 / GI50Reference
Ovarian Cancer (NCI-ADR/RES)Sulforhodamine BGI50 = 49.30 µg/mL[1]
Mouse T-cell Lymphoma (L5178Y)Not specifiedIC50 > 6 µM[2]
Human Lung Adenocarcinoma (SK-LU-1)Sulforhodamine B (SRB)IC50 = 8.49 ± 0.73 µg/mL (for essential oil with 10.4% spathulenol)[2]
Activated LymphocytesLymphocyte ProliferationIC50 = 85.4 ± 11.08 µg/mL (for a fraction containing 62% spathulenol)
Table 2: Anti-inflammatory Activity of this compound
AssayModelInhibitionReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesIC50 = 19.48 ± 1.53 µg/mL (for essential oil with 10.4% spathulenol)[2]
Cyclooxygenase (COX-1 & COX-2) InhibitionIn vitro enzyme assay29.6-43.4% inhibition[3]
Lipoxygenase (LOX) InhibitionIn vitro enzyme assay26.3–41.2% inhibition (IC50 = 32.63 µg/mL)[3]
Proteinase InhibitionIn vitro assay32.6–43.9% inhibition (IC50 = 59.35 µg/mL)[3]
Protein Denaturation InhibitionIn vitro assay46.2–71.4% inhibition[3]
Carrageenan-induced paw edemaIn vivo (mice)Significant inhibition[4]
Freund's complete adjuvant (CFA) modelIn vivo (mice)Significant inhibition of mechanical hyperalgesia, cold response, and edema[4]
Table 3: Antimicrobial Activity of this compound

Due to the limited availability of direct minimum inhibitory concentration (MIC) data for pure this compound against specific microbial strains, a comprehensive table cannot be provided at this time. However, numerous studies on essential oils rich in spathulenol report significant antimicrobial activity against a broad spectrum of bacteria and fungi[5][6]. The antibacterial activity of spathulenol has been proven in various studies[6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of a compound on a cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or its isomers) in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the vehicle control. Calculate the IC50 value.

Antimicrobial Assay: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the bioactivity assessment of spathulenol.

experimental_workflow cluster_assays Bioactivity Assays cluster_data Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 / GI50 Calculation Cytotoxicity->IC50 AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) AntiInflammatory->IC50 Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) MIC MIC Determination Antimicrobial->MIC Compound Spathulenol Isomers Compound->Cytotoxicity Compound->AntiInflammatory Compound->Antimicrobial

Caption: General workflow for assessing the bioactivity of spathulenol isomers.

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation NO->Inflammation mediates Spathulenol This compound Spathulenol->iNOS inhibits

Caption: Simplified pathway of nitric oxide production and its inhibition by this compound.

Conclusion and Future Directions

The available scientific literature robustly supports the diverse bioactivities of this compound, particularly its cytotoxic, anti-inflammatory, and antimicrobial properties. These findings position this compound as a promising candidate for further investigation in drug discovery and development.

However, a significant knowledge gap exists concerning the biological activities of its isomers, alpha- and gamma-spathulenol. To fully understand the structure-activity relationships within the spathulenol family, dedicated studies are required to isolate or synthesize these isomers and subject them to the same rigorous bioactivity screening as this compound. Comparative studies would be invaluable in identifying the most potent isomer for specific therapeutic applications and would provide crucial insights for the rational design of novel therapeutic agents based on the spathulenol scaffold.

References

A Comparative Analysis of the Antimicrobial Prowess of Beta-Spathulenol and Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Antimicrobial Activity of Beta-Spathulenol in Comparison to Other Prominent Sesquiterpenoids.

The escalating threat of antimicrobial resistance has intensified the search for novel therapeutic agents. Among the vast and diverse group of natural products, sesquiterpenoids have emerged as promising candidates due to their wide range of biological activities, including potent antimicrobial effects. This guide provides a detailed comparison of the antimicrobial activity of this compound against other notable sesquiterpenoids: beta-caryophyllene, germacrene D, bicyclogermacrene, and alpha-copaene. The information presented herein is a synthesis of data from various scientific studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and other selected sesquiterpenoids against a range of bacteria and fungi, as reported in various studies. It is important to note that these values are compiled from different sources, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

SesquiterpenoidMicroorganismTypeMIC (µg/mL)Reference
This compound Staphylococcus aureusGram-positive bacterium125[1]
Escherichia coliGram-negative bacterium>1000[1]
Candida albicansFungus250[1]
Cryptococcus neoformansFungus200[2]
Enterococcus faecalisGram-positive bacterium200[2]
beta-Caryophyllene Staphylococcus aureusGram-positive bacterium3 µM (~0.6 µg/mL)[3]
Escherichia coliGram-negative bacterium14 µM (~2.9 µg/mL)[3]
Bacillus cereusGram-positive bacterium2.5% (v/v)
Candida albicansFungus6.5 µM (~1.3 µg/mL)[3]
Aspergillus nigerFungus8 µM (~1.6 µg/mL)[3]
Germacrene D Staphylococcus aureusGram-positive bacterium500
Bacillus subtilisGram-positive bacterium350
Bicyclogermacrene Staphylococcus aureusGram-positive bacterium500
Bacillus subtilisGram-positive bacterium350
alpha-Copaene Staphylococcus aureusGram-positive bacterium~1000
Escherichia coliGram-negative bacterium1 µL/mL
Bacillus cereusGram-positive bacterium0.5-1 µL/mL
Shigella bogdiiGram-negative bacterium0.5-1 µL/mL

Experimental Protocols

The determination of antimicrobial activity is primarily conducted using standardized laboratory techniques. The two most common methods cited in the literature for evaluating the efficacy of sesquiterpenoids are the Broth Microdilution Method and the Agar Disk Diffusion Method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the sesquiterpenoid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This creates a range of concentrations of the test compound.

  • Inoculum Preparation:

    • Culture the target microorganism on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Sesquiterpenoid Stock Solution D Perform Serial Dilution of Sesquiterpenoid in Plate A->D Add to first well B Prepare 96-well Plate with Broth B->D C Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Broth Microdilution Workflow for MIC Determination.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the target microorganism is spread evenly over the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism.

Detailed Protocol:

  • Preparation of Agar Plates: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Sterilize paper disks (typically 6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the sesquiterpenoid solution.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring good contact.

  • Incubation: Invert the plates and incubate them under the same conditions as for the broth microdilution method.

  • Reading of Results: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is an indication of the antimicrobial activity.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Agar Plates D Inoculate Agar Plate with Microbial Lawn A->D B Prepare Microbial Inoculum B->D C Impregnate Disks with Sesquiterpenoid E Place Impregnated Disks on Agar Surface C->E D->E F Incubate Plates E->F G Measure Zone of Inhibition Diameter F->G

Agar Disk Diffusion Workflow.

Concluding Remarks

The information and protocols provided in this guide are intended to facilitate further research into the antimicrobial potential of this compound and other sesquiterpenoids. Future studies employing standardized methodologies to directly compare the activity of these compounds are warranted to establish a clearer understanding of their relative potencies and to guide the development of new and effective antimicrobial agents.

References

A Comparative Guide to the Validation of Analytical Methods for Beta-Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Beta-Spathulenol, a sesquiterpenoid alcohol found in various essential oils, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is based on established methodologies for sesquiterpene analysis and is intended to serve as a foundational resource for laboratory professionals.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical validation parameters for the quantification of sesquiterpenes like this compound using GC-MS, HPLC, and HPTLC. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation should always be performed under the specific conditions of use.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%95 - 105%
Precision (% RSD) < 5%< 2%< 5%
Limit of Detection (LOD) ng/mL rangeµg/mL rangeng/band range
Limit of Quantitation (LOQ) ng/mL rangeµg/mL rangeng/band range
Specificity High (Mass Spectra)Moderate to High (Retention Time & UV Spectra)Moderate (Rf value & Densitogram)
Throughput ModerateHighHigh
Cost HighHighModerate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[1][2] Its high sensitivity and specificity make it a preferred method for the analysis of complex mixtures such as essential oils.[3][4]

Sample Preparation:

  • Dilute the essential oil or plant extract containing this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration within the calibration range.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., n-alkane) for improved quantitative accuracy.

Instrumental Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the GC-MS. Plot the peak area against concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermolabile.[1][5] For sesquiterpenes like this compound, which have limited UV absorbance, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred over a UV detector.[5][6]

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

Instrumental Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might be:

    • 0-20 min: 60% B to 100% B.

    • 20-25 min: Hold at 100% B.

    • 25-30 min: Return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: ELSD or MS.

Validation Parameters:

  • Follow the same principles as for GC-MS validation, adapting the procedures for an HPLC system. For accuracy, spike a placebo or a well-characterized matrix.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quantification.[7][8]

Sample and Standard Preparation:

  • Dissolve the sample and this compound standard in a suitable solvent like toluene or methanol.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. A common system for terpenes is toluene:ethyl acetate (95:5, v/v).[9]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, dry the plate and spray with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating to visualize the spots.

  • Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance of the derivatized spots.

Validation Parameters:

  • Linearity: Spot different amounts of the standard solution and plot the peak area against the amount.

  • Accuracy: Perform recovery studies by applying known amounts of the standard to a pre-analyzed sample.

  • Precision: Assess by spotting the same sample multiple times on the same plate (repeatability) and on different plates on different days (intermediate precision).

  • LOD and LOQ: Determine from the calibration curve or by visual evaluation.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_decision 4. Conclusion Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (GC, HPLC, etc.) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Criteria Select_Method->Define_Parameters Write_Protocol Write Validation Protocol Define_Parameters->Write_Protocol Prepare_Standards Prepare Standards & Samples Write_Protocol->Prepare_Standards Perform_Experiments Perform Experiments (Linearity, Accuracy, etc.) Prepare_Standards->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Results Collect_Data->Analyze_Data Compare_Criteria Compare Results with Acceptance Criteria Analyze_Data->Compare_Criteria Write_Report Write Validation Report Compare_Criteria->Write_Report Method_Validated Method Validated for Intended Use Write_Report->Method_Validated

Caption: General workflow for the validation of an analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil / Extract Dilution Dilution in Volatile Solvent Sample->Dilution Internal_Std Add Internal Standard Dilution->Internal_Std Injection Injection Internal_Std->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra Identification Chromatogram->Mass_Spectra Quantification Quantification (Peak Area) Mass_Spectra->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Analysis of Beta-Spathulenol from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of beta-spathulenol, a sesquiterpenoid of significant interest for its diverse biological activities, isolated from various plant sources. We present quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an overview of its role in inflammatory signaling pathways.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly across different plant species and even within the same species depending on geographical location, harvest time, and the specific plant part utilized. The following table summarizes the percentage of this compound found in the essential oils of several documented plant sources.

Plant SpeciesFamilyPlant PartPercentage of this compound in Essential Oil (%)
Moluccella aucheriLamiaceaeAerial Parts63.3%
Eryngium maritimumApiaceaeAerial Parts22.0%[1][2]
Salvia reflexaLamiaceaeAerial Parts22.55%
Kundmannia anatolicaApiaceaeNot Specified17.40–24.99%[3]
Kundmannia syriacaApiaceaeNot Specified17.40–24.99%[3]
Callicarpa japonicaLamiaceaeNot Specified18.1%[4]
Stevia rebaudianaAsteraceaeLeaf14.9%[5][6]
*Black Cumin (Nigella sativa)RanunculaceaeSeedup to 14.45%[3]
Salvia dichroanthaLamiaceaeAerial Parts11.55%
Salvia stamineaLamiaceaeWhole Plant10.02%
Salvia sclareaLamiaceaeAerial Parts3.4% - 9.07%[3][5]
Ballota aucheriLamiaceaeNot Specified6.0%[5][6]
Origanum vulgareLamiaceaeAerial Partsup to 5.9%
Salvia microphyllaLamiaceaeAerial Parts5.04%
Callicarpa macrophyllaVerbenaceaeLeaves1.06%[4]

Experimental Protocols

The extraction and quantification of this compound from plant sources typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil by Hydrodistillation

This method utilizes a Clevenger-type apparatus to isolate volatile compounds from plant material.

  • Sample Preparation: Aerial parts of the plants (leaves, stems, flowers) are air-dried in a shaded, well-ventilated area to reduce moisture content. The dried material is then coarsely powdered to increase the surface area for efficient extraction.

  • Apparatus: A Clevenger-type hydrodistillation unit is assembled, consisting of a round-bottom flask, a condenser, and a collection burette.

  • Procedure:

    • A known quantity of the powdered plant material (e.g., 100 g) is placed into the round-bottom flask.

    • Distilled water is added to the flask to fully immerse the plant material (e.g., 1 L).

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and enters the condenser.

    • The condensed steam and essential oil mixture is collected in the burette. Due to the lower density of the essential oil, it forms a layer on top of the water.

    • The hydrodistillation process is typically carried out for 3 hours.

    • After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed, dark vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to separate and identify the individual components of the essential oil, allowing for the quantification of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might be: initial temperature of 60°C for 5 minutes, then increasing at a rate of 3°C/min to 240°C, and holding at 240°C for 10 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split mode (e.g., split ratio of 1:50).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Compound Identification and Quantification:

    • The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a known standard and with data from mass spectral libraries (e.g., NIST, Wiley).

    • The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

Biological Performance and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being of particular interest. While direct comparative studies on the performance of this compound from different plant sources are limited, research on the compound from various individual sources highlights its potential. For instance, spathulenol isolated from Psidium guineense exhibited antioxidant activity with an IC50 of 85.60 μg/mL in a DPPH assay[2]. In another study, spathulenol from Salvia mirzayanii was shown to inhibit the proliferation of activated lymphocytes with an IC50 of 85.4 µg/mL[7].

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Inhibitory Action of this compound on the NF-κB Signaling Pathway

G Anti-inflammatory Signaling Pathway of this compound cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK Activates Spathulenol This compound Spathulenol->IKK Inhibits IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Activation (Nuclear Translocation) IkappaB->NFkappaB Leads to iNOS iNOS Expression NFkappaB->iNOS Induces COX2 COX-2 Expression NFkappaB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkappaB->Cytokines Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In response to inflammatory stimuli, the IKK complex is activated, leading to the degradation of IκB and the subsequent activation and nuclear translocation of NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the activation of NF-κB and the downstream inflammatory cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from plant sources.

G Experimental Workflow for this compound Analysis A Plant Material Collection (e.g., Aerial parts) B Air Drying (Shade) A->B C Grinding to Powder B->C D Hydrodistillation (Clevenger Apparatus) C->D E Essential Oil Collection D->E F Drying of Essential Oil (Anhydrous Na2SO4) E->F G GC-MS Analysis F->G H Data Analysis: - Identification of this compound - Quantification (%) - Comparison of Profiles G->H

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide provides a foundational comparison of its occurrence in various plant sources and the methodologies for its study. While the quantitative data on its presence is expanding, further research is critically needed to conduct direct comparative studies on the biological efficacy of this compound derived from these diverse botanical origins. Such studies will be invaluable for identifying the most potent and viable plant sources for the targeted isolation of this valuable sesquiterpenoid for future therapeutic applications.

References

Beta-Spathulenol: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Beta-spathulenol, a naturally occurring sesquiterpenoid alcohol found in various essential oils, has garnered significant interest within the scientific community for its potential therapeutic properties. This guide provides a comprehensive comparison of the mechanism of action of this compound with known drugs, focusing on its anti-inflammatory, anticancer, and immunomodulatory effects. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Anti-inflammatory Activity: A Comparison with NSAIDs

This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. Its mechanism of action shows similarities to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, which are known inhibitors of cyclooxygenase (COX) enzymes.

Comparative Efficacy of this compound and NSAIDs
ParameterThis compound IC50 (µg/mL)Indomethacin IC50 (µg/mL)Diclofenac IC50 (µg/mL)
COX-1 Inhibition 51.4628.6618.24
COX-2 Inhibition Not specified in detail, but noted to be a significant inhibitor with more selectivity towards COX-1Not specified in detail in the direct comparisonNot specified in detail in the direct comparison
Lipoxygenase (LOX) Inhibition 32.63Not specifiedNot specified
Hemolysis Inhibition 72.6339.3435.28
Protein Denaturation Inhibition 52.28Not specified in direct comparisonNot specified in direct comparison
Proteinase Inhibition 59.3539.6432.46

Table 1: Comparative in vitro anti-inflammatory activity of this compound, indomethacin, and diclofenac.[1]

The data indicates that while indomethacin and diclofenac are more potent inhibitors of COX-1, this compound demonstrates significant inhibitory activity against both COX and LOX enzymes, suggesting a broader spectrum of anti-inflammatory action.[1] Furthermore, its ability to inhibit protein denaturation and proteinase activity contributes to its anti-inflammatory profile.[1]

Signaling Pathway

The anti-inflammatory action of this compound, similar to NSAIDs, is primarily mediated through the inhibition of the arachidonic acid cascade. By inhibiting COX and LOX enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Anti_Inflammatory_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound COX-1 & COX-2 COX-1 & COX-2 This compound->COX-1 & COX-2 LOX LOX This compound->LOX NSAIDs (Indomethacin, Diclofenac) NSAIDs (Indomethacin, Diclofenac) NSAIDs (Indomethacin, Diclofenac)->COX-1 & COX-2

Inhibition of the Arachidonic Acid Cascade.

Anticancer Activity: A Putative Comparison with Doxorubicin

This compound has demonstrated cytotoxic effects against various cancer cell lines. While direct comparative studies with standard chemotherapeutics are limited, existing data allows for a preliminary assessment of its potential.

Comparative Cytotoxicity
Cell LineThis compound (from Essential Oil) IC50 (µg/mL)Doxorubicin IC50 (µg/mL)
A549 (Lung Cancer) 20.1425.51
HeLa (Cervical Cancer) Not available in direct comparison0.09 (as per one study)
HT-29 (Colon Cancer) Not available in direct comparison0.165 (as per one study)
OVCAR-3 (Ovarian Cancer) 49.30 (pure compound)Not available in direct comparison

Table 2: Comparative cytotoxicity of this compound (from essential oil of Myrcia splendens containing 1.6% spathulenol) and doxorubicin against A549 cells.[1] IC50 for pure spathulenol against OVCAR-3 is also presented.

It is important to note that the IC50 value for this compound against A549 cells is derived from an essential oil containing a small percentage of the compound, suggesting that pure this compound may exhibit higher potency.[1]

Proposed Signaling Pathways

The precise anticancer mechanism of this compound is still under investigation, but evidence suggests the involvement of apoptosis induction and modulation of key signaling pathways. Molecular docking studies have indicated that spathulenol can bind to the tumor suppressor protein p53, potentially activating downstream apoptotic pathways. Furthermore, studies on related terpenoids suggest a possible role in the inhibition of the NF-κB pathway and modulation of the MAPK pathway.

Anticancer_Pathway cluster_spathulenol This compound cluster_doxorubicin Doxorubicin cluster_pathways Spathulenol Spathulenol p53 p53 Spathulenol->p53 Activates NF-κB Pathway NF-κB Pathway Spathulenol->NF-κB Pathway Inhibits (Putative) MAPK Pathway MAPK Pathway Spathulenol->MAPK Pathway Modulates (Putative) Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Apoptosis Apoptosis p53->Apoptosis NF-κB Pathway->Apoptosis MAPK Pathway->Apoptosis DNA Intercalation->Apoptosis

Putative Anticancer Mechanisms of Action.

Immunomodulatory Effects

This compound has been shown to modulate immune responses, specifically by inhibiting lymphocyte proliferation and inducing apoptosis in activated lymphocytes.

A study on the methanol extract of Salvia mirzayanii, containing 62% spathulenol, demonstrated a dose-dependent inhibition of lymphocyte proliferation with an IC50 of 85.4 ± 11.08 µg/mL. The same study also showed an induction of apoptosis in these cells with an IC50 of 77.2 ± 5.31 µg/mL, suggesting a potential mechanism for its immunomodulatory effects. Interestingly, this apoptotic induction appeared to be independent of caspase-3 activity.

Experimental Workflow: Lymphocyte Proliferation Assay

Lymphocyte_Proliferation_Assay Isolate PBMCs Isolate PBMCs Culture with Mitogen Culture with Mitogen Isolate PBMCs->Culture with Mitogen Treat with this compound Treat with this compound Culture with Mitogen->Treat with this compound Incubate Incubate Treat with this compound->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation

Workflow for Assessing Lymphocyte Proliferation.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

The COX inhibitory activity of this compound was determined using a colorimetric inhibitor screening assay. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The reaction mixture typically contains Tris-HCl buffer, hematin, and the COX enzyme (COX-1 or COX-2). The test compound is pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. The absorbance is then measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Protein Denaturation Inhibition Assay

The inhibition of protein denaturation was evaluated using bovine serum albumin (BSA). A solution of BSA is heated to induce denaturation. The test compound is incubated with the BSA solution before heating. The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test sample with that of a control.

Antiproliferative Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value is determined.

Lymphocyte Proliferation Assay

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. The cells are then cultured in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate proliferation. Different concentrations of the test compound are added to the cultures. After a defined incubation period, the proliferation is assessed using methods such as [3H]-thymidine incorporation or staining with a fluorescent dye like CFSE, followed by flow cytometry analysis.

Conclusion

This compound demonstrates a multifaceted mechanism of action with potential therapeutic applications in inflammation and cancer. Its anti-inflammatory effects are comparable to, and in some aspects broader than, traditional NSAIDs. While its anticancer activity requires further direct comparative studies against established chemotherapeutic agents, the preliminary data is promising and suggests a mechanism involving the induction of apoptosis. The immunomodulatory properties of this compound further highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways to fully understand its mechanism of action.

References

A Guide to Inter-Laboratory Comparison of β-Spathulenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is a prevalent and reliable method for the identification and quantification of volatile and semi-volatile compounds like β-Spathulenol in complex matrices such as essential oils.[1][2][3][4]

Hypothetical Inter-Laboratory Study Design

For the purpose of this guide, we will simulate a study where four independent laboratories (Lab A, Lab B, Lab C, and Lab D) were provided with a standardized sample of essential oil from Salvia species[3], known to contain β-Spathulenol. Each laboratory was tasked with quantifying the concentration of β-Spathulenol using their in-house GC-MS instrumentation and reporting the mean concentration from three replicate analyses.

Experimental Protocols

A standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following methodology is a composite of standard practices for the analysis of sesquiterpenoids in essential oils.

1. Sample Preparation:

  • Objective: To prepare the essential oil sample for GC-MS analysis.

  • Procedure:

    • Allow the provided essential oil sample to equilibrate to room temperature.

    • Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot of the diluted sample into a GC vial for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate and quantify β-Spathulenol from the essential oil matrix.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • Typical GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm i.d., film thickness 0.25 µm) or equivalent.[3]

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[3]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 1:10.[3]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Scan Range: 40-400 m/z.[5]

3. Compound Identification and Quantification:

  • Identification: The identification of β-Spathulenol is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should also be compared with a reference library such as NIST.[5][6]

  • Quantification: An external standard calibration curve is constructed using a certified reference standard of β-Spathulenol at a minimum of five different concentrations. The concentration of β-Spathulenol in the sample is determined by interpolating its peak area against the calibration curve.

Data Presentation

The following table summarizes the hypothetical quantitative results for β-Spathulenol from the four participating laboratories.

LaboratoryReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean (mg/mL)Standard DeviationRelative Standard Deviation (%)
Lab A 5.235.285.195.230.0450.86
Lab B 5.415.355.455.400.0500.93
Lab C 5.155.215.185.180.0300.58
Lab D 5.335.295.385.330.0460.86
Overall Mean 5.29
Overall Standard Deviation 0.098
Overall Relative Standard Deviation (%) 1.85

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison of β-Spathulenol quantification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Standardized Essential Oil Sample Dilution Dilute 1% in Hexane Sample->Dilution Vortex Vortex for 30s Dilution->Vortex Aliquot Transfer to GC Vial Vortex->Aliquot GC_Injection Inject 1µL into GC-MS Aliquot->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for β-Spathulenol quantification.

G Study_Coordinator Study Coordinator Lab_A Laboratory A Study_Coordinator->Lab_A Distributes Sample & Protocol Lab_B Laboratory B Study_Coordinator->Lab_B Distributes Sample & Protocol Lab_C Laboratory C Study_Coordinator->Lab_C Distributes Sample & Protocol Lab_D Laboratory D Study_Coordinator->Lab_D Distributes Sample & Protocol Data_Analysis Central Data Analysis Lab_A->Data_Analysis Submit Results Lab_B->Data_Analysis Submit Results Lab_C->Data_Analysis Submit Results Lab_D->Data_Analysis Submit Results Final_Report Final Comparison Report Data_Analysis->Final_Report

Caption: Logical relationship in the inter-laboratory study.

References

Evaluating the In Vivo Efficacy of Beta-Spathulenol: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct in vivo comparative studies of beta-spathulenol against a placebo necessitates an evaluation based on available in vitro preclinical data. This guide provides a comprehensive overview of the demonstrated anti-inflammatory and antiproliferative activities of this compound, offering insights into its potential therapeutic efficacy.

This compound, a tricyclic sesquiterpenoid found in the essential oils of various plants, has garnered scientific interest for its potential pharmacological properties. While in vivo studies directly comparing its efficacy against a placebo are currently unavailable in the scientific literature, a body of in vitro research provides valuable insights into its bioactivity. This guide synthesizes the existing preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound, providing a basis for comparing its potency in different biological assays.

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineAssay TypeIC50 / GI50 (µg/mL)Reference
Ovarian Cancer (OVCAR-3)Sulforhodamine B49.30[1]
Mouse T-cell Lymphoma (L5178Y)Not Specified> 6 µM[2]

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. GI50 (Growth Inhibition 50) is the concentration that inhibits cell growth by 50%.

Table 2: In Vitro Anti-inflammatory Activity of this compound
AssayIC50 (µg/mL)Standard Drug (IC50 µg/mL)Reference
Lipoxygenase (LOX) Inhibition32.63Indomethacin (39.64), Diclofenac (32.46)[3]
Proteinase Inhibition59.35Indomethacin (39.64), Diclofenac (32.46)[3]
Hemolysis Inhibition (HRBC)72.63Indomethacin (39.34), Diclofenac (35.28)[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the key studies cited.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay is used to determine cytotoxicity and cell proliferation.[1]

  • Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of this compound and a control substance.

  • Incubation: The plates are incubated for a specified period.

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength, which is proportional to the cellular protein mass.

In Vitro Anti-inflammatory Assays

These assays assess the potential of a compound to inhibit key inflammatory mediators.[3]

  • Lipoxygenase (LOX) Inhibition Assay: This assay measures the inhibition of the LOX enzyme, which is involved in the biosynthesis of leukotrienes. The activity is typically determined by monitoring the formation of the product from a substrate like linoleic acid spectrophotometrically.

  • Proteinase Inhibition Assay: This assay evaluates the ability of the compound to inhibit proteinases, which are involved in tissue damage during inflammation. The assay often involves measuring the inhibition of trypsin-induced hydrolysis of a substrate like bovine serum albumin.

  • Hemolysis Inhibition (HRBC) Assay: This assay assesses the stabilization of human red blood cell membranes. Inhibition of heat-induced or hypotonicity-induced hemolysis is measured spectrophotometrically and is an indicator of anti-inflammatory activity.

Potential Signaling Pathways and Mechanisms of Action

While direct studies on this compound's signaling pathways are limited, research on essential oils containing spathulenol and structurally related sesquiterpenoids suggests potential mechanisms of action. These include the modulation of key signaling pathways involved in inflammation and apoptosis.

Apoptosis Pathway

Essential oils containing spathulenol have been shown to induce apoptosis in cancer cells.[4][5][6] The intrinsic, or mitochondrial, pathway of apoptosis is a likely target.

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion (potential) Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf1 Apaf1 Apaf1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Potential Intrinsic Apoptosis Pathway
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Essential oils containing spathulenol have been shown to inhibit the activation of NF-κB.[7]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits (potential) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα_P IκBα-P IκBα->IκBα_P NF-κB_nucleus NF-κB Proteasome Proteasome IκBα_P->Proteasome degradation DNA DNA NF-κB_nucleus->DNA binds to Pro-inflammatory\nGenes Pro-inflammatory Genes DNA->Pro-inflammatory\nGenes transcription

Potential NF-κB Pathway Inhibition
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer. Modulation of these pathways is another potential mechanism of action.

mapk_pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response This compound This compound This compound->MAPKKK inhibits (potential) This compound->MAPKK inhibits (potential) This compound->MAPK inhibits (potential)

Potential MAPK Pathway Modulation

Experimental Workflow

The general workflow for the in vitro evaluation of this compound's bioactivity is depicted below.

experimental_workflow Isolation of\nthis compound Isolation of This compound Treatment with\nthis compound Treatment with This compound Isolation of\nthis compound->Treatment with\nthis compound Cell Culture Cell Culture Cell Culture->Treatment with\nthis compound Incubation Incubation Treatment with\nthis compound->Incubation Bioactivity Assays Bioactivity Assays Incubation->Bioactivity Assays Data Analysis Data Analysis Bioactivity Assays->Data Analysis

In Vitro Evaluation Workflow

References

Safety Operating Guide

Proper Disposal of beta-Spathulenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling beta-Spathulenol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in solid form and in solution, aligning with standard safety practices.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn to avoid contact with skin and eyes.[1] All sources of ignition should be eliminated from the vicinity, and spark-proof tools should be used, as this compound is a combustible material.[1]

Disposal of this compound Waste

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C15H24O[2]
Molecular Weight 220.35 g/mol [2]
CAS Number 6750-60-3[1][3]

Step-by-Step Disposal Protocol

For Solid this compound:

  • Collection: Carefully collect all solid this compound waste.

  • Containerization: Place the collected waste into a suitable, clearly labeled, and tightly closed container for disposal.[1]

  • Storage: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition, pending disposal.[1]

  • Arrangement for Disposal: Contact a licensed chemical waste disposal service to arrange for pickup and proper disposal via incineration or other approved methods.

For this compound Solutions:

  • Collection: Collect all solutions containing this compound in a designated, leak-proof, and appropriately labeled waste container.

  • Storage: Store the waste container in a secondary containment tray in a well-ventilated area, away from heat and ignition sources.

  • Disposal: Arrange for the disposal of the liquid waste through a licensed chemical waste management company.

Disposal of Contaminated Materials:

  • Decontamination: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as chemical waste.

  • Container Disposal: Once decontaminated, containers can be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[1]

  • PPE and Other Contaminated Items: Dispose of contaminated gloves, absorbent materials, and other disposable items in a sealed, labeled bag or container along with other solid chemical waste.

Experimental Workflow for Accidental Release

In the event of a spill, the following protocol should be followed:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Ignition Source Removal: Remove all sources of ignition from the spill area.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Use spark-proof tools and explosion-proof equipment to collect the spilled material.[1] Adsorb liquid spills with an inert absorbent material.

  • Disposal of Cleanup Materials: Collect all contaminated materials and place them in a suitable, closed container for disposal, following the procedures outlined above.[1]

This compound Disposal Workflow

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (e.g., containers, PPE) waste_type->contaminated_materials Contaminated Materials collect_solid Collect in a labeled, sealed container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container liquid_waste->collect_liquid decontaminate Decontaminate materials (e.g., triple-rinse containers) contaminated_materials->decontaminate store Store in a cool, dry, well-ventilated area collect_solid->store collect_liquid->store recycle_landfill Recycle or Landfill (decontaminated items only) decontaminate->recycle_landfill contact_disposal Contact Licensed Chemical Waste Disposal Service store->contact_disposal incineration Controlled Incineration or Chemical Destruction Plant contact_disposal->incineration end End: Proper Disposal incineration->end recycle_landfill->end

A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.